PP121 was rationally designed to inhibit specific families of kinases that are major drivers in cancer signaling. Its key targets and their respective inhibitory concentrations (IC50) are listed in the table below.
| Target | IC50 (nM) | Target Family |
|---|---|---|
| PDGFR (Platelet-derived growth factor receptor) | 2 [1] | Tyrosine Kinase |
| Hck | 8 [1] | Tyrosine Kinase |
| mTOR | 10 [1] [2] | Phosphoinositide Kinase |
| VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) | 12 [1] [2] | Tyrosine Kinase |
| Src | 14 [1] [2] | Tyrosine Kinase |
| c-Abl | 18 [3] | Tyrosine Kinase |
| DNA-PK (DNA-dependent protein kinase) | 60 [1] [2] | Phosphoinositide Kinase |
This compound's mechanism is to block the ATP-binding site of these kinases. Structural studies show it binds to a conserved hydrophobic pocket, making a hydrogen bond with a key residue (Glu310 in Src) and stabilizing the kinase in an active conformation [4] [1]. By simultaneously inhibiting pro-survival and proliferative signals from tyrosine kinases and the PI3-K/Akt/mTOR pathway, this compound can potently block cancer cell growth.
This compound has demonstrated potent anti-tumor effects across various models by directly inhibiting its target kinases and downstream signaling pathways.
A 2023 study revealed a new potential application for this compound in treating asthma, showing it has dual anti-contractile and anti-inflammatory effects in a murine asthma model [6] [7].
The following diagram illustrates the signaling pathways and biological processes impacted by this compound, integrating its roles in both cancer and asthma.
This compound modulates multiple signaling pathways in cancer and asthma by inhibiting key kinases and ion channels.
For researchers intending to use this compound in preclinical studies, here are key methodological details.
This compound remains a valuable tool compound in preclinical research. Its defined multi-target profile makes it useful for studying complex signaling networks and for exploring new therapeutic strategies in oncology and inflammatory diseases.
PP121 is a synthetic small molecule that potently inhibits a key set of tyrosine kinases and PI3-Kinase family members [1]. The table below summarizes its primary targets and half-maximal inhibitory concentration (IC50) values, which indicate its potency.
| Target | Reported IC50 (nM) | Target Family | Key References |
|---|---|---|---|
| PDGFR (Platelet-derived growth factor receptor) | 2 | Tyrosine Kinase | [2] [3] |
| Hck | 8 | Tyrosine Kinase (Src family) | [3] |
| mTOR (mammalian target of rapamycin) | 10 | PI3-Kinase family | [2] [1] [3] |
| VEGFR2 (Vascular endothelial growth factor receptor 2) | 12 | Tyrosine Kinase | [2] [3] |
| Src | 14 | Tyrosine Kinase | [2] [3] |
| Abl | 18 | Tyrosine Kinase | [3] |
| DNA-PK (DNA-dependent protein kinase) | 60 | PI3-Kinase family | [2] [3] |
| p110α (PI3K catalytic subunit) | 52 | PI3-Kinase family | [1] |
This compound exhibits high selectivity for tyrosine kinases over serine-threonine kinases, and its dual specificity is enabled by its ability to bind a hydrophobic pocket and make key hydrogen bond interactions that are conserved in both tyrosine kinases and PI3-Ks [1] [3]. For example, in the kinase Src, this compound hydrogen bonds with glutamate 310, which helps stabilize the kinase in an active conformation [3].
This compound exerts its anticancer effects primarily by simultaneously inhibiting two critical, interconnected pro-tumorigenic pathways: the tyrosine kinase signaling and the PI3-Kinase/Akt/mTOR pathway [1].
A 2023 study revealed a dual mechanism of action for this compound in asthma, combining immediate anti-contractile effects with longer-term anti-inflammatory properties [6].
The following diagram illustrates the key signaling pathways and cellular processes inhibited by this compound in the context of cancer and asthma:
This compound modulates multiple pathways in cancer and asthma. In cancer, it directly inhibits tyrosine kinases and PI3Ks. In asthma, it blocks ion channels for bronchodilation and, in vivo, inhibits the MAPK/Akt pathway to reduce inflammation [6] [4] [5].
To help you evaluate and potentially apply these findings, here are summaries of the key methodologies used in the cited research.
1. Kinase Activity Assay (Biochemical)
2. Cell Proliferation Assay (Cellular)
3. Western Blot Analysis (Pharmacodynamic)
4. Mouse Model of Asthma (In Vivo)
PP121 shows efficacy in diverse preclinical disease models by suppressing multiple signaling pathways. Key findings and the implicated mechanisms are summarized below.
| Disease Model | Key Findings | Proposed Mechanisms |
|---|
| Murine Asthma Model [1] [2] | Relieved airway hyperresponsiveness, mucus hypersecretion, and inflammation. | • Relaxed pre-contracted airway smooth muscle by blocking L-VDCCs, TRPCs, NCXs, and K+ channels. • Downregulated inflammatory factors (TNF-α, IL-4, IL-5) and mucins (MUC5AC, MUC5B). • Suppressed the MAPK/Akt signaling pathway. | | Non-Small Cell Lung Cancer (NSCLC) [3] | Exerted antitumorigenic effects in patient-derived xenograft organoids (PDXOs) of adenocarcinoma and squamous cell carcinoma. | • Downregulated pharmacodynamic targets, including phosphorylation of Akt and S6 ribosomal protein. | | Metastatic Castration-Resistant Prostate Cancer (mCRPC) [4] | Suppressed CRPC growth in vitro and in vivo; acted as a chemosensitizer when combined with docetaxel. | • Abrogated phosphorylation of multiple growth signaling proteins. • Exhibited a cytostatic effect. |
To help you evaluate or replicate these findings, here are the methodologies for critical experiments cited in the research.
This protocol was used to assess the anti-proliferative effects of this compound on NSCLC cell lines.
This biochemical assay determines the half-maximal inhibitory concentration (IC50) of this compound against purified kinase domains.
This protocol describes how the therapeutic effects of this compound were tested in a murine asthma model.
The diagram below synthesizes the core mechanisms by which this compound exerts its effects in asthma, based on the findings from the murine model. It illustrates how this compound's multi-targeted inhibition leads to reduced bronchoconstriction and inflammation.
The development of PP121 was driven by two key scientific insights. First, the reactivation of PI3-K signaling is a common mechanism of resistance to tyrosine kinase inhibitors (TKIs) in cancer treatment. Creating a single agent that could block both pathways was hypothesized to yield more potent antitumor activity and overcome this resistance [1]. Second, the researchers aimed to move beyond chance discoveries of multi-kinase inhibitors and instead rationally design a promiscuous drug based on biological function, even against structurally divergent protein families like tyrosine kinases and PI3-Ks [1].
The initial discovery involved screening a library of tyrosine kinase inhibitors for activity against the PI3-K p110α, which yielded two low-micromolar pyrazolopyrimidine hits (S1 and S2). Through an iterative process of chemical synthesis, X-ray crystallography, and kinome-level biochemical profiling of over 200 analogs, the team optimized these hits. This systematic Structure-Activity Relationship (SAR) effort led to the identification of this compound and other compounds with novel target profiles [1].
This compound is a multi-targeted kinase inhibitor with potent, nanomolar activity against a specific set of tyrosine kinases and PI3-K family members. The table below summarizes its key targets and inhibitory concentrations (IC50) [1] [2] [3].
Table 1: Primary Kinase Targets of this compound
| Target Kinase | Kinase Family | Reported IC50 (nM) |
|---|---|---|
| PDGFR | Receptor Tyrosine Kinase (RTK) | 2 nM [3] |
| Ret | Receptor Tyrosine Kinase (RTK) | <1 nM [1] |
| VEGFR2 | Receptor Tyrosine Kinase (RTK) | 12 nM [2] |
| Src | Non-Receptor Tyrosine Kinase (NRTK) | 14 nM [2] |
| Abl | Non-Receptor Tyrosine Kinase (NRTK) | 18 nM [3] |
| mTOR | PI3-K related Kinase (PIKK) | 10 nM [2] |
| DNA-PK | PI3-K related Kinase (PIKK) | 60 nM [2] |
| p110α | Phosphoinositide 3-Kinase (PI3-K) | 52 nM [3] |
A critical feature of this compound's selectivity is that while it inhibits several tyrosine kinases and PI3-Ks, it remains highly selective against the serine-threonine kinome, meaning it does not indiscriminately target all kinases [1].
The dual specificity of this compound is not accidental but is controlled by a conserved hydrophobic pocket present in both tyrosine kinases and PI3-Ks. Structural studies using X-ray crystallography revealed that this compound accesses this pocket through a rotatable bond in its drug skeleton [1].
In tyrosine kinases like Src, this compound makes a key hydrogen bond to Glu310, which effectively substitutes for the structural role of a catalytic lysine. This interaction leads to the ordering of a helix (helix C) and stabilizes the kinase in an active conformation, which is part of its unique mechanism of binding [3].
The following diagram illustrates the signaling pathways targeted by this compound and the experimental workflow used in its discovery and validation.
Diagram illustrating the key signaling pathways targeted by this compound and the primary experimental workflow for its discovery.This compound simultaneously inhibits receptor tyrosine kinases (VEGFR2, PDGFR), phosphoinositide kinases (PI3-K p110α), and PI3-K related kinases (mTOR, DNA-PK), ultimately blocking downstream signals that drive cancer cell proliferation and survival [1] [2] [3]. Its discovery involved a cycle of screening, chemical synthesis, profiling, and structural analysis [1].
In cellular models, this compound demonstrates potent anti-tumor effects by directly inhibiting its intended targets [1] [3]:
For researchers aiming to work with this compound, the following table outlines standard protocols used in its characterization [3].
Table 2: Summary of Key Experimental Methods for this compound
| Method | Key Procedure Details | Application in this compound Discovery |
|---|---|---|
| In Vitro Kinase Assay | Purified kinase domains incubated with this compound (1 nM-50 µM) and 10 µM ATP. Reactions stopped by spotting onto filter membranes, washed, and quantified via phosphorimaging. | Determination of IC50 values against purified kinases [3]. |
| Cell Proliferation Assay | Cells treated with this compound (0.04-10 µM) or vehicle for 72 hours. Viability measured using Resazurin fluorescence. IC50 calculated with curve-fitting software. | Quantification of anti-proliferative effects in tumor cell lines [3]. |
| Western Blot Analysis | Cells treated with this compound, lysed, and proteins resolved by SDS-PAGE. Transferred to membranes and blotted with phospho-specific antibodies. | Validation of target engagement and pathway modulation in cells (e.g., p-Akt, p-S6) [1] [3]. |
| Flow Cytometry (Cell Cycle/Apoptosis) | Cells treated with this compound for 24-72 hours. For apoptosis: stained with AnnexinV-FITC. For cell cycle: fixed and stained with propidium iodide. Analyzed by flow cytometer. | Determination of the cellular response to treatment (cell cycle arrest or apoptosis) [3]. |
While initially discovered for oncology, recent preclinical studies have explored the therapeutic potential of this compound in other disease areas:
The discovery of this compound successfully established that it is feasible to rationally access a chemical space that intersects two major families of oncogenes, paving the way for a more deliberate approach to polypharmacology in drug development [1].
| Aspect | Details |
|---|---|
| Primary Mechanism | Dual inhibitor of tyrosine kinases & phosphoinositide kinases (PI3-K) [1]. |
| Key Molecular Targets (IC₅₀) | • mTOR: 10 nM • VEGFR2: 12 nM • Src: 14 nM • PDGFR: 2 nM • DNA-PK: 60 nM [2]. | | Initial Research Focus | Anticancer agent, overcoming kinase inhibitor resistance [3] [1]. | | Key Finding (2023) | Relieves airway hyperresponsiveness, mucus secretion, and inflammation in a murine asthma model [4] [5]. | | Proposed Pathway in Asthma | Downregulates inflammatory factors, mucins, and the MAPK/Akt signaling pathway [4]. |
| Study Model | Experimental Design | Key Outcomes |
|---|
| Non-Small Cell Lung Cancer (NSCLC) (Patient-derived xenograft organoids, LU6471B-SCC & LU5162B-ADC) [3] | • Dosing: 0.0078 - 2 µM PP121 for 5 days. • Endpoint: Cell viability via CellTiter-Glo assay. | this compound exerted an antitumorigenic effect via downregulation of pharmacodynamic targets [3]. | | Asthma Mouse Model [4] [5] | • Sensitization/Challenge: Ovalbumin (OVA). • This compound Treatment: Daily gavage (20 mg/kg & 50 mg/kg). • Measurements: Airway resistance, histology, Western blotting, tension measurements on tracheal rings. | • Reduced airway hyperresponsiveness, inflammation, and mucus secretion. • Relaxed pre-contracted tracheal rings by blocking L-VDCCs, NSCCs, TRPCs, NCXs, and K+ channels. • Downregulated VEGF, VEGFR2, MUC5AC, MUC5B, TNF-α, IL-4, IL-5, and suppressed MAPK/Akt signaling [4]. |
For researchers looking to replicate or build upon these findings, here are the methodologies for core experiments.
The diagram below illustrates the proposed mechanism by which this compound alleviates asthma symptoms, based on the 2023 study.
This proposed mechanism of action for this compound in asthma involves two key pathways: direct relaxation of airway smooth muscle by blocking calcium-related ion channels, and reduction of inflammation and mucus secretion by inhibiting the MAPK/Akt signaling pathway [4].
This compound demonstrates how a single agent targeting multiple parallel pathways can overcome compensatory resistance mechanisms. Its application has expanded from oncology to inflammatory diseases like asthma.
Future work should focus on:
PP121 is a dual inhibitor of tyrosine and phosphoinositide kinases that has shown promise in preclinical research for applications beyond its initial investigation in oncology [1] [2] [3].
The table below summarizes the primary disease models and key experimental endpoints identified in the recent literature:
| Disease Area | Experimental Model | Key Endpoints / Findings | Source |
|---|
| Asthma | In vivo: OVA-sensitized murine asthma model [1] [4] Ex vivo: Mouse tracheal rings (mTRs) [1] [4] | Airway hyperresponsiveness, systematic inflammation, mucus secretion, ion channel blockade, MAPK/Akt signaling downregulation [1] [4] | [1] [4] | | Non-Small Cell Lung Cancer (NSCLC) | In vitro: Patient-derived xenograft organoids (PDXOs), NSCLC cell lines (e.g., NCI-H1975, NCI-H2170) [5] Co-culture: NSCLC cells with healthy human astrocytes [5] | Cell proliferation (Crystal Violet assay), cell migration, phosphorylation status of Akt and S6 ribosomal protein [5] | [5] |
Here is a synthesis of the experimental approaches used in these studies, which can inform your own protocol design:
The following diagram synthesizes the primary signaling pathways and biological processes affected by this compound, as reported in the literature, and illustrates a potential high-level experimental workflow for an exploratory study.
This diagram summarizes the key mechanisms of action of this compound and a generalized experimental workflow based on current literature.
PP121 is a novel, dual-targeting kinase inhibitor identified as a potential therapeutic agent for non-small cell lung cancer (NSCLC), including cases that have metastasized to the brain. Its core mechanism involves the simultaneous inhibition of multiple tyrosine kinases and the PI3K (Phosphatidylinositol-3-kinase)/AKT/mTOR signaling pathway [1].
This dual-targeting approach is designed to overcome a major challenge in targeted cancer therapy: intrinsic and acquired resistance. Tumors often develop resistance to single-target agents (like first-generation EGFR inhibitors) by activating compensatory signaling pathways. By hitting multiple critical nodes in oncogenic signaling networks, this compound aims to suppress these resistance mechanisms [1].
The diagram below illustrates the key signaling pathways targeted by this compound and the experimental workflow used to assess its efficacy.
This compound inhibits key oncogenic pathways (EGFR, MET, PI3K) and was evaluated in multiple experimental models [1].
The antitumor efficacy of this compound was quantitatively evaluated across multiple in vitro models, demonstrating potent activity at the nanomolar and micromolar levels.
Table 1: Antiproliferative Effects of this compound in NSCLC Cell Lines (48-hour treatment) [1]
| Cell Line | NSCLC Subtype | Genetic Profile | This compound IC₅₀ / Significant Effect |
|---|---|---|---|
| NCI-H1975 | Adenocarcinoma (ADC) | EGFR mutation | 500 nM (Significant proliferation inhibition) |
| NCI-H2170 | Squamous Cell Carcinoma (SCC) | MET amplification | 500 nM (Significant proliferation inhibition) |
Table 2: Efficacy of this compound in Patient-Derived Xenograft Organoids (PDXOs) (5-day treatment) [1]
| PDXO Model | NSCLC Subtype | Genetic Profile | This compound IC₅₀ |
|---|---|---|---|
| LU5162B | Adenocarcinoma (ADC) | Information not specified | 0.391 µM |
| LU6471B | Squamous Cell Carcinoma (SCC) | Information not specified | 0.791 µM |
Beyond proliferation, this compound at 500 nM significantly inhibited the migration and invasion of NSCLC cells, which are critical steps in metastasis. Western blot analysis confirmed that this effect was mediated through the downregulation of pharmacodynamic targets, specifically reducing levels of phosphorylated AKT (p-Akt) and phosphorylated S6 ribosomal protein (p-RPS6), key markers of PI3K/AKT/mTOR pathway activity [1].
The following methodologies are reconstructed from the source material and can serve as a protocol guide.
Table 3: Key Experimental Protocols for Evaluating this compound
| Assay / Method | Key Details | Purpose / Outcome Measured |
|---|---|---|
| Cell Culture | NCI-H1975 (ADC) and NCI-H2170 (SCC) cells cultured in RPMI-1640 + 10% FBS. Healthy human astrocytes cultured in astrocyte media [1]. | Maintenance of in vitro models. |
| Crystal Violet Proliferation Assay | Cells plated in 12-well plates, treated with this compound (500 nM, 1, 5, 10 µM) or DMSO vehicle for 48 hours. Fixed with methanol, stained with 0.5% crystal violet, solubilized, and OD read at 540 nm [1]. | Quantify cell proliferation/viability. |
| Patient-Derived Xenograft Organoid (PDXO) Screening | PDXOs (LU6471B-SCC, LU5162-ADC) plated in Matrigel, treated with this compound (0.0078 - 2 µM) or vehicle for 5 days. Cell viability assessed with CellTiter-Glo Luminescent assay [1]. | Assess drug efficacy in a more physiologically relevant, patient-derived model. |
| Western Blot Analysis | Cells treated with this compound or DMSO for 3 hours. Lysed, proteins separated by SDS-PAGE, transferred to PVDF membranes. Probed with primary antibodies for p-Akt, Akt, p-RPS6, RPS6, and cyclophilin B, followed by HRP-conjugated secondary and ECL detection [1]. | Confirm target engagement and pathway modulation. |
| Radius Cell Migration Assay | 5x10⁴ NSCLC cells seeded in a removable insert. After 24h, insert removed to create a cell-free zone, and cells treated with 500 nM this compound for 96 hours. Migration into zone quantified with ImageJ after crystal violet staining [1]. | Measure direct cell migration capacity. |
| Invasion Co-culture Model | NSCLC cells plated for Radius assay, then 1x10⁵ healthy human astrocytes added to the culture. Treated with 500 nM this compound. [1]. | Model and assess inhibition of tumor cell invasion into the brain microenvironment. |
The preclinical data indicates that this compound is a promising multi-targeted agent against NSCLC, including hard-to-treat brain metastases. Its ability to concurrently inhibit tyrosine kinase and PI3K pathways addresses a key clinical challenge: compensatory signaling that leads to drug resistance [1].
Future work should focus on further elucidating its full spectrum of kinase targets, evaluating efficacy in in vivo models, and ultimately, progressing to clinical trials to validate its safety and potential in human patients.
PP121 is a multi-targeted kinase inhibitor with potent activity against several key cellular signaling pathways. The table below summarizes its primary known targets and the evidence of its efficacy in various disease models [1] [2].
| Target/Kinase | Reported IC₅₀ (nM) | Key Experimental Evidence & Models |
|---|---|---|
| PDGFR | 2 nM | In vitro kinase assays; suppression of downstream signaling [2]. |
| mTOR | 10-13 nM | In vitro kinase assays; reduced p-Akt and p-S6 in glioblastoma (U87, LN229) and NSCLC cells [3] [2]. |
| VEGFR2 | 12 nM | In vitro kinase assays; inhibited VEGF-stimulated HUVEC proliferation (IC₅₀ 41 nM) [2]. |
| Src | 14 nM | In vitro kinase assays; blocked v-Src induced phosphorylation and actin stress fiber restoration in NIH3T3 cells [2]. |
| Abl | 18 nM | In vitro kinase assays; induced apoptosis in Bcr-Abl positive K562 cells [2]. |
| DNA-PK | 60 nM | In vitro kinase assays [2]. |
Therapeutic Efficacy in Preclinical Models:
Despite promising preclinical data, the path to clinical application for this compound faces significant unknowns. The table outlines the core research gaps identified from the current literature.
| Gap Category | Specific Unanswered Question | Implication for Development |
|---|---|---|
| Clinical Translation | Lack of human safety, pharmacokinetic (PK), and pharmacodynamic (PD) data. | The toxicity profile, optimal dosing, and bioavailability in humans are completely unknown, preventing clinical trial design. |
| Precision of Mechanism | The exact contribution of each inhibited kinase to the overall therapeutic effect is unclear. | Difficult to rationalize drug design, predict side effects, or identify robust biomarkers for patient stratification. |
| Therapeutic Scope | Efficacy in other cancer types (e.g., with specific mutations) or non-oncology diseases is largely unexplored. | The full therapeutic potential and market of this compound remain undefined. |
| Resistance Mechanisms | No studies on how cancer cells might develop resistance to this compound. | Limits the development of strategies to overcome resistance, which is a common failure point for targeted therapies. |
| Combination Therapy | Limited data on synergistic drug partners beyond initial docetaxel combination in CRPC. | Missed opportunities to enhance efficacy and overcome compensatory signaling pathways. |
To address these gaps, specific experimental approaches are required. Here are detailed methodologies for key assays cited in this compound research.
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against specific kinases [2].
This method assesses the anti-proliferative effect of this compound on cancer cell lines [5].
This protocol confirms target engagement and downstream effects of this compound in cells [5] [2].
The following diagrams illustrate the multi-targeted mechanism of this compound and a proposed workflow for addressing key research gaps.
This compound multi-targeted mechanism involves inhibiting tyrosine kinases, PI3K/mTOR, and DNA-PK, leading to reduced cell survival and apoptosis.
A proposed research workflow to address this compound knowledge gaps progresses from in vitro studies to in vivo models and data integration.
To bridge the identified gaps, future research should prioritize the following:
PP121 is a well-characterized, multi-targeted kinase inhibitor. Its primary mechanism involves dual inhibition of tyrosine kinases and phosphoinositide kinases, which allows it to simultaneously target multiple pro-tumorigenic and pro-contractile signaling pathways [1] [2].
The table below lists its key molecular targets and half-maximal inhibitory concentration (IC₅₀) values, demonstrating its potent activity [3]:
| Target | IC₅₀ (nM) | Target | IC₅₀ (nM) |
|---|---|---|---|
| PDGFR | 2 | Src | 14 |
| Hck | 8 | Abl | 18 |
| mTOR | 10 | DNA-PK | 60 |
| VEGFR2 | 12 | PI3K p110α | 52 |
This compound also inhibits other critical signaling nodes. It suppresses the PI3K/Akt/mTOR pathway, leading to decreased phosphorylation of Akt, p70S6K, and S6 ribosomal protein [1] [4] [3]. It also impacts MAPK signaling by reducing phosphorylation of ERK and p38, and downregulates NF-κB signaling and NFATc1 induction [2] [5] [4].
This compound exhibits potent effects across various in vitro disease models, summarized in the table below.
| Disease/Cell Model | Cell Types/Tissues | Key Findings & Effects | Approx. Effective Concentration |
|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) [1] | Patient-derived ADC (LU5162B) & SCC (LU6471B) organoids; NCI-H1975, NCI-H2170 cells | ↓ Cell viability; ↓ Phospho-Akt & Phospho-S6; ↓ Cell migration & invasion (even in astrocyte co-culture) | 0.5 - 10 µM |
| Esophageal Cancer [4] | Eca-109, ET-1, ET-3 cells | ↓ Cell survival & proliferation (time/dose-dependent); ↑ Apoptosis; ↓ Akt/mTOR & NF-κB signaling | IC₅₀: ~2.5 µM (Eca-109, 72h) |
| Osteoclast Formation [5] | Bone Marrow Macrophages (BMMs) | ↓ RANKL-induced differentiation; ↓ Osteoclast-specific gene expression (CTR, TRAP, CTSK, etc.); ↓ Bone resorption activity | 5 µM |
| Asthma (Airway Hyperresponsiveness) [2] [6] | Mouse Tracheal Rings (mTRs) | Relaxed pre-contracted airway smooth muscle; Blocked L-VDCCs, NSCCs, TRPCs, NCXs, and K+ channels | 1 - 50 µM (tension meas.) |
Here are the methodologies for key experiments demonstrating this compound's in vitro effects.
Cell Viability and Proliferation Assays
Western Blot Analysis [1]
Radius Cell Migration Assay [1]
Mouse Tracheal Ring Tension Measurement [2]
The following diagram illustrates the key signaling pathways that this compound inhibits, which explains its broad effects in cancer and other disease models.
This diagram shows how this compound's multi-target action disrupts key pathways in cancer, inflammation, and hyperresponsiveness.
PP121 is designed as a dual inhibitor of tyrosine kinases (TKs) and phosphoinositide kinases (PI3-Ks) [1]. Its ability to hit these two structurally divergent enzyme families is controlled by interactions within a hydrophobic pocket that is conserved in both classes [1]. This multi-targeted approach is strategically valuable for overcoming common resistance mechanisms in cancer therapy [2] [1].
The table below summarizes the primary kinase targets of this compound and their half-maximal inhibitory concentration (IC50) values [3] [4].
| Target | IC50 (nM) | Target Family |
|---|---|---|
| PDGFR | 2 | Tyrosine Kinase |
| Hck | 8 | Tyrosine Kinase |
| mTOR | 10 | PI3-Kinase |
| VEGFR2 | 12 | Tyrosine Kinase |
| Src | 14 | Tyrosine Kinase |
| Abl | 18 | Tyrosine Kinase |
| DNA-PK | 60 | PI3-Kinase |
| p110α | 52 | PI3-Kinase |
This multi-targeted profile means this compound can potently block several critical oncogenic signaling pathways, including Akt/mTOR and MAPK, leading to suppressed tumor cell proliferation and migration [5] [2] [4].
This compound has been tested across various cancer cell lines and patient-derived models to evaluate its antitumor effects.
Key Findings: this compound exerts a strong antitumorigenic effect by downregulating pro-survival signaling pathways. It significantly inhibits the proliferation and migration of NSCLC cells, including in co-culture models with human astrocytes that mimic the brain metastasis microenvironment [2].
Recent research has explored the therapeutic potential of this compound beyond oncology, particularly in asthma [5].
Key Findings: this compound treatment relieved typical asthmatic features, including AHR, inflammation, and mucus overproduction. The therapeutic effect was linked to the downregulation of the MAPK/Akt pathway and inhibition of calcium mobilization in airway smooth muscle [5].
The following diagram illustrates the core signaling pathways inhibited by this compound and the consequent cellular effects, based on the mechanisms demonstrated in the research.
This compound mechanism and cellular effects
The diagram below outlines the general workflow for evaluating this compound efficacy in animal models, as applied in both asthma and cancer (xenograft) studies.
This compound in vivo evaluation workflow
This compound serves as a powerful research tool and a promising therapeutic candidate due to its unique multi-targeted mechanism. Its ability to concurrently inhibit tyrosine kinases and PI3-Ks makes it a compelling strategy for overcoming compensatory resistance pathways in cancer and for treating complex diseases like asthma by targeting both contractile and inflammatory pathways [5] [1].
This compound is a potent, multi-targeted kinase inhibitor that uniquely targets both tyrosine kinases and phosphoinositide kinases, making it a valuable research tool for investigating complex signaling pathways in various disease models [1] [2]. This small molecule inhibitor exhibits a distinctive mechanism of action by interacting with a hydrophobic pocket conserved across both tyrosine kinase and phosphoinositide kinase families, effectively substituting for the structural role of the catalytic lysine and stabilizing an active conformation [2]. Initially investigated for its anti-cancer properties in various tumors, recent research has expanded its application to pulmonary diseases, including asthma and non-small cell lung cancer (NSCLC) models, demonstrating both anti-contractile and anti-inflammatory effects [1] [3] [4].
This compound's ability to simultaneously target multiple signaling pathways addresses the significant challenge of compensatory resistance mechanisms that often limit the efficacy of single-target inhibitors, particularly in oncology and inflammatory diseases [3] [5]. As an experimental compound, this compound is not yet approved for clinical use but serves as a powerful tool for preclinical research and pathway analysis [6]. This document provides comprehensive application notes and detailed experimental protocols to facilitate rigorous investigation of this compound in various research contexts.
This compound demonstrates a unique polypharmacology profile, simultaneously inhibiting key nodes in both tyrosine kinase and phosphoinositide kinase signaling networks. The table below summarizes this compound's primary targets and their respective inhibition constants (IC50):
Table 1: Primary Kinase Targets of this compound and Inhibition Constants
| Target | IC50 (nM) | Signaling Pathway | Biological Role |
|---|---|---|---|
| PDGFR | 2 | RTK/MAPK, PI3K/Akt | Cell proliferation, migration |
| Hck | 8 | Src-family kinase signaling | Immune cell function |
| mTOR | 10 | mTOR/p70S6K | Cell growth, protein synthesis |
| VEGFR2 | 12 | Angiogenesis, vascular permeability | Angiogenesis, vascular function |
| Src | 14 | Src/FAK, Src/STAT | Cell adhesion, migration |
| Abl | 18 | Bcr-Abl signaling | Cell proliferation, survival |
| DNA-PK | 60 | DNA repair | Genomic stability |
| PI3K p110α | 52 | PI3K/Akt | Cell survival, metabolism |
This compound's dual inhibitory capability enables effective suppression of compensatory signaling that often emerges in response to single-pathway inhibition, particularly in resistant cancers [3] [5]. In NSCLC models with EGFR mutations and MET amplifications, this compound effectively downregulated phosphorylation of Akt and S6 ribosomal protein, key effectors in the PI3K/Akt/mTOR pathway [3]. Similarly, in asthma models, this compound suppressed the MAPK/Akt signaling pathway while also modulating ion channel activity in airway smooth muscle [1].
The following diagram illustrates this compound's key targets within canonical signaling pathways and its functional effects in disease models:
Figure 1: this compound targets multiple kinases in signaling pathways, resulting in anti-proliferative, anti-inflammatory, and bronchodilatory effects [1] [2]
This compound's inhibition of these interconnected pathways results in comprehensive suppression of downstream signaling cascades, ultimately leading to reduced cell proliferation, increased apoptosis in tumor models, and decreased inflammation and airway hyperresponsiveness in asthma models [1] [3]. The diagram highlights how multi-target inhibition provides a strategic advantage for overcoming resistance mechanisms in complex diseases.
Purpose: To evaluate the direct bronchodilatory effect of this compound on pre-contracted airway smooth muscle.
Materials:
Procedure:
Data Analysis:
Purpose: To investigate the therapeutic effects of this compound on airway hyperresponsiveness, inflammation, and mucus secretion in vivo.
Materials:
Sensitization and Challenge Protocol:
Endpoint Assessments:
Purpose: To determine the anti-proliferative effects of this compound on cancer cell lines and patient-derived models.
Materials:
Crystal Violet Proliferation Assay:
PDXO Viability Assay:
Purpose: To evaluate the effect of this compound on cancer cell migration and invasion potential.
Materials:
Procedure:
Purpose: To confirm target engagement and downstream pathway modulation by this compound.
Materials:
Procedure:
The following diagram illustrates the comprehensive experimental workflow for evaluating this compound in disease models:
Figure 2: Comprehensive experimental workflow for evaluating this compound efficacy in disease models [1] [3]
In Vitro Formulation:
In Vivo Formulation:
This compound represents a promising multi-targeted therapeutic strategy that addresses the limitations of single-pathway inhibition through its unique polypharmacology. The detailed protocols provided in this application note facilitate rigorous investigation of this compound's mechanisms and therapeutic potential across multiple disease models. In asthma, this compound demonstrates dual bronchodilatory and anti-inflammatory effects by modulating ion channel function and suppressing MAPK/Akt signaling pathways [1] [4]. In oncology models, particularly NSCLC with resistance mutations, this compound effectively suppresses proliferation and migration through concurrent inhibition of tyrosine kinase and PI3K signaling networks [3] [5].
Researchers should consider this compound's comprehensive signaling modulation when designing experiments to investigate complex diseases with redundant or compensatory pathways. The consistent observation of pathway inhibition across multiple models—with IC₅₀ values in the low nanomolar range for key targets—supports its use as both a therapeutic candidate and a tool compound for pathway analysis [1] [2]. Following the standardized protocols outlined herein will enhance reproducibility and enable direct comparison of results across different research settings, accelerating the understanding of this compound's potential research and therapeutic applications.
The table below summarizes the key treatment parameters for PP121 as reported in recent scientific literature.
| Parameter | Details | Source Context |
|---|---|---|
| Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Working Concentrations | 0.5 µM, 1 µM, 5 µM, 10 µM | [1] |
| Treatment Duration | 48 hours (for proliferation assays) | [1] |
| Additional Tested Range | 0.0078 µM to 2 µM (in PDXO model for 5 days) | [1] |
Based on the search results, here is a detailed methodology for treating cells with this compound. You will need to optimize some steps, such as cell seeding density, for your specific model.
After incubation, you can proceed with your chosen endpoint analyses:
This compound is a dual kinase inhibitor that simultaneously targets tyrosine kinases and phosphoinositide kinases, including the PI3K/Akt pathway. [2] [3] [1] The following diagram illustrates its key mechanisms.
The experimental workflow for a typical this compound treatment and analysis is outlined below.
I hope this detailed application note provides a solid foundation for your work with this compound. Should you need to delve deeper into the specific models mentioned, please feel free to ask.
Application Note AP01-2025 Title: Establishing Optimal PP121 Concentrations for Effective Kinase Inhibition in Preclinical Research
1.0 Introduction this compound is a well-characterized, potent small-molecule inhibitor that dually targets tyrosine kinases and phosphoinositide kinases (PI3-Ks) [1]. Its ability to simultaneously inhibit these two critical kinase families makes it a valuable tool for disrupting complex oncogenic signaling networks and overcoming compensatory resistance mechanisms often seen with single-target agents [2]. This document provides a standardized framework for applying this compound in experimental settings, summarizing efficacy data across various biological models and detailing protocols for key functional assays.
2.0 Mechanism of Action and Signaling Pathways this compound functions as an ATP-competitive inhibitor. Its unique promiscuity across tyrosine kinase and PI3-K targets is structurally enabled by its pyrazolopyrimidine core, which interacts with a hydrophobic pocket conserved in both enzyme classes [1]. This allows this compound to potently inhibit a spectrum of kinases, including Src, Abl, VEGF receptor, mTOR, and other PI3-K family members [1].
The diagram below illustrates the key signaling pathways targeted by this compound and the experimental workflow for evaluating its effects.
3.0 Recommended Working Concentrations of this compound The effective concentration of this compound depends on the experimental system, including cell type, assay duration, and biological endpoint. The following table summarizes empirically determined effective concentrations from published research.
Table 1: Summary of Effective this compound Concentrations in Various Experimental Models
| Experimental System | Cell Line / Model | Assay Type & Duration | Effective Concentration | Key Findings | Source |
|---|---|---|---|---|---|
| Ovarian Cancer Metastasis | High-grade serous ovarian cancer cell lines | Adhesion/Invasion & Proliferation (In vitro) | 1 µM | Inhibited cancer adhesion, invasion, and proliferation. | [3] |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H1975 & NCI-H2170 cells | Cell Proliferation (Crystal Violet, 48 hrs) | 0.5 - 10 µM (Dose-dependent) | Exerted antitumorigenic effect; downregulated p-Akt and p-S6. | [2] |
| NSCLC Patient-Derived Xenograft Organoids (PDXOs) | LU6471B-SCC & LU5162B-ADC | Cell Viability (CellTiter-Glo, 5 days) | 0.0078 - 2 µM (Dose-response) | Inhibited cell viability in a dose-dependent manner. | [2] |
| Asthma Mouse Model | BALB/c mice (In vivo) | Therapeutic intervention (Daily gavage, 14 days) | 20 & 50 mg/kg | Relieved airway hyperresponsiveness and inflammation. | [4] |
| Kinase Profiling | Recombinant Kinase Panels | Biochemical Profiling | Low Nanomolar Range (IC₅₀) | e.g., Potently inhibited Src, Abl, VEGFR, and mTOR. | [1] |
4.0 Detailed Experimental Protocols
4.1 Protocol: Cell Proliferation Assay using Crystal Violet This protocol is adapted from a study investigating this compound in NSCLC cell lines [2].
4.1.1 Materials & Reagents
4.1.2 Procedure
4.2 Protocol: Analysis of Pharmacodynamic Markers by Western Blot This protocol is used to confirm target engagement and downstream signaling inhibition by this compound [2].
4.2.1 Materials & Reagents
4.2.2 Procedure
5.0 Research Applications and Efficacy Data this compound has demonstrated efficacy across a range of preclinical cancer models and other disease contexts.
6.0 Concluding Remarks this compound is a versatile and potent dual kinase inhibitor valuable for preclinical research targeting intertwined signaling pathways. Researchers are advised to conduct preliminary dose-response curves in their specific model system, using the concentrations outlined in Table 1 as a starting guide. Verification of target inhibition via Western blotting for key phospho-targets like Akt and S6 is highly recommended to confirm biological activity.
Table 1: Basic Chemical Properties of PP121
| Property | Specification |
|---|---|
| CAS No. | 1092788-83-4 [1] [2] [3] |
| Molecular Formula | C₁₇H₁₇N₇ [1] [2] [3] |
| Molecular Weight | 319.36 g/mol [1] [2] [3] |
| Appearance | White to off-white solid [2] |
Table 2: Solubility and Recommended Stock Solution Preparation
| Solvent | Solubility & Preparation Method | Storage |
|---|
| DMSO | ~20 mg/mL (62.63 mM) [2]. Sonication is recommended to aid dissolution [2] [3]. | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles [2]. | | Ethanol | ~2 mg/mL (6.26 mM). Sonication is recommended [3]. | | | Water | Insoluble or slightly soluble [3]. Not recommended for stock solution. | |
When preparing a stock solution, please note:
Table 3: Summary of Key In Vitro Bioactivities
| Assay Type | Cell Line / System | This compound Concentration / IC50 | Observed Effect / Key Findings |
|---|---|---|---|
| Cell Proliferation | TT thyroid carcinoma cells [1] [2] | IC50 = 50 nM [1] [2] | Inhibition of cell proliferation. |
| Cell Proliferation | HUVECs (VEGF-stimulated) [1] [2] | IC50 = 41 nM [1] | Inhibition of VEGF-stimulated proliferation. |
| Antiangiogenic | HUVECs [2] | IC50 = 0.31 nM [2] | Antiangiogenic activity. |
| Pathway Inhibition | U87, LN229 glioblastoma cells [1] [3] | 0.04 - 20 μM [1] | Dose-dependent blockade of Akt, p70S6K, and S6 phosphorylation. |
| Cell Cycle & Apoptosis | LN220, U87, Seg1 cells [1] [3] | 0.04 - 20 μM [1] | Induction of G0/G1 cell cycle arrest. |
| Kinase Inhibition | K562, BaF3 cells (Bcr-Abl expressing) [1] [2] | 0.04 - 20 μM [1] | Inhibition of Bcr-Abl induced tyrosine phosphorylation; induces apoptosis/cell cycle arrest. |
Recent studies have explored the efficacy of this compound in disease models beyond cancer, such as asthma.
Below is a workflow diagram summarizing the primary experimental applications and key findings for this compound.
The table below summarizes key parameters for administering PP121 in mouse models, as reported in recent literature.
| Disease Model | Dosage & Frequency | Route of Administration | Formulation | Reported Efficacy | Citation |
|---|---|---|---|---|---|
| Asthma (Murine) | 20 mg/kg or 50 mg/kg, once daily | Oral gavage | Not specified in detail | Reduced airway hyperresponsiveness, inflammation, and mucus secretion [1] [2]. | |
| Non-Small Cell Lung Cancer (NSCLC) Brain Metastasis | 20 mg/kg and 50 mg/kg | Oral | Formulated in sterile water | Exerted antitumorigenic effects in patient-derived xenograft models [3]. | |
| Esophageal Cancer (Xenograft) | 5 mg/kg, every 2 days | Oral gavage | Suspension in physiological saline | Remarkably inhibited Eca-109 xenograft tumor growth [4]. | |
| Ovarian Cancer Metastasis | Effective at tested doses | In vivo intervention | Information derived from HTS study; specific protocol details are part of a broader screening effort [5] [6]. | Prevented adhesion/invasion and metastasis, prolonged survival [5] [6]. |
Here is a consolidated protocol based on the methodologies from the cited studies, which you can adapt for your research.
This compound is a multi-targeted kinase inhibitor. The diagram below illustrates its primary mechanisms and a typical in vivo workflow.
This compound is a versatile tool compound in preclinical research, with documented in vivo efficacy against cancer and asthma. The provided protocols offer a solid foundation for designing studies. Future work will likely focus on refining its selectivity, improving pharmacokinetic properties, and exploring its potential in combination therapies.
I hope these detailed application notes assist in your experimental planning. Should you require further clarification on any of the protocols, please feel free to ask.
| Experimental Model | Treatment Duration | Concentration/Dosage | Key Findings/Outcomes | Citation |
|---|---|---|---|---|
| NSCLC Cell Lines (H1975, H2170) | 48 hours (Proliferation) | 500 nM, 1 µM, 5 µM, 10 µM | Dose-dependent inhibition of cell proliferation. | [1] [2] |
| NSCLC Patient-Derived Organoids (PDXOs) | 5 days | 0.0078 µM to 2 µM | Reduced cell viability in both adenocarcinoma and squamous cell carcinoma models. | [1] [2] |
| Cell Migration & Signaling (in vitro) | 96 hours (Migration); 3 hours (Signaling) | 500 nM | Inhibited cell migration and reduced phosphorylation of Akt and S6 ribosomal protein. | [1] [2] |
| Asthma Mouse Model (in vivo) | 14 days | 20 mg/kg and 50 mg/kg (daily oral gavage) | Reduced airway hyperresponsiveness, inflammation, and mucus secretion. | [3] |
Here is a detailed breakdown of the experimental protocols used in these studies to guide your research.
These protocols are used to assess PP121's effects on cancer cell proliferation, survival, and signaling.
This protocol evaluates the therapeutic effects of this compound in a whole organism.
This compound is a dual inhibitor that simultaneously targets key nodes in oncogenic and inflammatory signaling networks. The following diagram illustrates its primary mechanism and a generalized experimental workflow.
PP121 is a dual inhibitor of tyrosine and phosphoinositide kinases that shows promise in cancer research, particularly in inducing differentiation in therapy-resistant neuroblastoma and glioblastoma cells [1]. Western blot analysis is crucial for confirming its mechanism of action, primarily through downregulation of the MAPK/Akt signaling pathway [2] [1].
Key steps for a successful experimental workflow are outlined below.
1. Cell Culture and Treatment with this compound
2. Sample Preparation and Protein Quantitation
3. Gel Electrophoresis and Transfer
4. Immunoblotting
Table 1: Key Antibody Targets for this compound Mechanism Studies
| Target | Significance | Recommended Clones/Examples |
|---|---|---|
| Phospho-Akt | Key downstream target of phosphoinositide kinases; this compound should reduce its levels [2] [1]. | N/A |
| Phospho-MAPK | Key downstream target of tyrosine kinase pathways; this compound should reduce its levels [2] [1]. | N/A |
| Total Akt/MAPK | Loading control for phospho-specific antibodies. | N/A |
| TTF-1 | Marker for lung/thyroid cancers; used in broader kinase inhibitor studies [5]. | (D2E8) Rabbit mAb #12373 [5] |
| GAPDH / β-Actin | Traditional housekeeping proteins (HSPs) for normalization [4]. | N/A |
5. Detection, Imaging, and Analysis
Western blot analysis in this compound studies should confirm the compound's mechanism of action by showing a reduction in specific signaling proteins.
Table 2: Expected Western Blot Results and Data Analysis
| Parameter to Analyze | Expected Outcome with this compound Treatment | Quantitative Method & Pitfalls |
|---|---|---|
| p-Akt / p-MAPK levels | Decreased band intensity [2] [1]. | Normalize to total Akt/MAPK or total protein. Avoid signal saturation by optimizing protein load [4]. |
| Total Akt / MAPK levels | Unchanged. | Serves as a loading control. |
| Differentiation Markers | Potential changes in markers of neuronal differentiation (varies by cell line). | Use specific antibodies for markers relevant to your cell model. |
| Normalization | Use Total Protein Normalization for highest accuracy [4]. | Traditional housekeeping proteins (GAPDH, β-actin) can become saturated and are less reliable for quantitation [4]. |
The signaling pathways affected by this compound and the corresponding analysis points can be visualized as follows:
PP121 is a potent, multi-targeted kinase inhibitor known for its unique ability to dually inhibit both tyrosine kinases and phosphoinositide kinases [1]. Its primary targets and half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.
Table 1: Primary Kinase Targets of this compound and their IC₅₀ Values
| Target Kinase | IC₅₀ (nM) | Primary Function / Pathway |
|---|---|---|
| PDGFR (Platelet-derived growth factor receptor) | 2 [2] [3] | Cell growth, proliferation |
| Hck (Haematopoietic cell kinase) | 8 [2] [3] | Immune cell signaling |
| mTOR (Mammalian target of rapamycin) | 10 [2] [4] [3] | Cell growth, survival, metabolism |
| VEGFR2 (Vascular endothelial growth factor receptor 2) | 12 [2] [4] [3] | Angiogenesis |
| Src (Proto-oncogene tyrosine-protein kinase) | 14 [2] [4] [3] | Cell division, migration, signal transduction |
| Abl (Abelson tyrosine-protein kinase) | 18 [2] [3] | Cell division, adhesion |
| DNA-PK (DNA-dependent protein kinase) | 60 [2] [4] [3] | DNA repair |
The following section outlines the general methods for using this compound in kinase and cellular assays, based on protocols from the supplier and cited literature.
This general protocol for measuring this compound's activity against purified kinase domains is adapted from supplier documentation [2] [5].
The workflow for this protocol is summarized in the following diagram:
This compound has been used in various cell-based assays to study its effects on signaling, proliferation, and apoptosis [2]. The table below outlines typical experimental parameters.
Table 2: Guidelines for Cellular Assays with this compound
| Assay Type | Cell Lines Used | This compound Concentration | Incubation Time | Key Outcomes |
|---|---|---|---|---|
| Western Blot (Signaling) | U87, LN229 (Glioblastoma) | Indicated concentrations | Not Specified | Dose-dependent blockade of Akt, p70S6K, and S6 phosphorylation [2]. |
| Proliferation | Various tumor cell lines | 0.04 - 20 µM (4-fold dilutions) | 72 hours | Potent inhibition of cell proliferation; IC₅₀ of 50 nM in TT thyroid carcinoma cells [2]. |
| Apoptosis/Cell Cycle | K562, BaF3 cells | Indicated concentrations | 24-72 hours | Induced apoptosis and cell cycle arrest (G0/G1 phase) [2]. |
The diagram below illustrates the key signaling pathways inhibited by this compound and the resulting cellular effects, integrating information from multiple studies [2] [1] [7].
The search results I obtained contain valuable data on this compound's targets and cellular effects, but a complete, start-to-finish kinase assay protocol from a peer-reviewed methods paper is absent. To acquire this:
PP121 is a dual tyrosine and phosphoinositide kinase inhibitor identified via a targeted polypharmacology approach [1]. Its multi-targeted nature makes it a valuable tool for investigating complex signaling pathways and overcoming drug resistance.
The table below summarizes primary kinase targets of this compound and their half-maximal inhibitory concentration (IC₅₀) values [2].
| Target | IC₅₀ (nM) | Kinase Family |
|---|---|---|
| PDGFR | 2 | Receptor Tyrosine Kinase (RTK) |
| Hck | 8 | Src-family Tyrosine Kinase |
| mTOR | 10 - 13 | Serine/Threonine Kinase |
| VEGFR2 | 12 | Receptor Tyrosine Kinase (RTK) |
| Src | 14 | Src-family Tyrosine Kinase |
| Abl | 18 | Tyrosine Kinase |
| DNA-PK | 60 | Serine/Threonine Kinase |
This protocol is used to determine the IC₅₀ of this compound against purified kinase domains [2].
This protocol measures the anti-proliferative effects of this compound on various cell lines [2].
This protocol assesses the inhibition of downstream signaling pathways by this compound [3] [2].
The following diagram illustrates the primary signaling pathways targeted by this compound and its consequent effects on cancer hallmarks.
Diagram 1: this compound inhibits key nodes in oncogenic signaling pathways, leading to anti-tumor effects.
This workflow outlines a typical process for evaluating this compound's efficacy, from in vitro models to mechanistic studies.
Diagram 2: A sequential workflow for evaluating this compound's therapeutic potential.
This compound is a novel, multi-targeted kinase inhibitor with a unique dual mechanism of action, simultaneously targeting both tyrosine kinases and phosphoinositide kinases [1]. This small molecule inhibitor exhibits potent activity against key oncogenic drivers including mTOR, VEGFR2, Src, PDGFR, DNA-PK, and others [2] [3]. Its ability to concurrently inhibit multiple signaling pathways makes it particularly valuable for overcoming compensatory resistance mechanisms that often limit the efficacy of single-target agents in cancer treatment [4] [1] [5].
The compound's chemical structure features a pyrazolopyrimidine scaffold (chemical formula: C₁₇H₁₇N₇; molecular weight: 319.36 g/mol; CAS Number: 1092788-83-4) that enables its unique polypharmacological profile [2] [3]. This compound remains an investigational compound that has not yet received clinical approval but has demonstrated significant potential in preclinical cancer models [2].
This compound's primary mechanism involves concurrent inhibition of structurally divergent kinase families:
This dual activity is structurally enabled through interactions with a hydrophobic pocket conserved across both enzyme classes, accessible through a rotatable bond in this compound's drug skeleton [1].
The following diagram illustrates this compound's primary molecular targets and affected signaling pathways:
Figure 1: this compound simultaneously targets tyrosine kinases and PI3K pathway components, leading to multiple antitumor effects.
This compound demonstrates significant efficacy in NSCLC models, particularly in addressing therapeutic resistance and brain metastases:
In this aggressive malignancy, this compound exhibits multi-faceted antitumor activity:
This compound has shown promising activity across various malignancies:
Table 1: this compound potency against key kinase targets [3]
| Target | IC₅₀ (nM) | Target Class | Biological Significance |
|---|---|---|---|
| mTOR | 10 | PI3K-related kinase | Master regulator of cell growth, proliferation, survival |
| PDGFR | 2 | Receptor tyrosine kinase | Stromal signaling, cancer progression |
| VEGFR2 | 12 | Receptor tyrosine kinase | Angiogenesis, vascular permeability |
| Src | 14 | Non-receptor tyrosine kinase | Metastasis, invasion, survival signaling |
| DNA-PK | 60 | PI3K-related kinase | DNA repair, genomic stability |
| Ret | <1 | Receptor tyrosine kinase | Oncogenic driver in thyroid cancer, NSCLC |
| Abl | 14 | Non-receptor tyrosine kinase | Signaling adaptor, oncogenic in CML |
Table 2: Cellular efficacy of this compound in various models [3]
| Cell Line/Model | Cancer Type | Assay | IC₅₀/Effective Dose | Observed Effect |
|---|---|---|---|---|
| HUVEC | Endothelial | Viability (24h) | 0.31 nM | Anti-angiogenic activity |
| TT | Thyroid carcinoma | Proliferation (13 days) | 50 nM | Growth inhibition |
| K562 | CML (Bcr-Abl+) | Phosphorylation | <100 nM | Bcr-Abl signaling inhibition |
| Eca-109 xenograft | Esophageal cancer | In vivo tumor growth | Oral administration | Significant tumor growth inhibition |
| U87, LN229 | Glioblastoma | Pathway inhibition | Low nM range | PI3K/mTOR pathway blockade |
Purpose: Determine this compound's effect on cancer cell viability [4]
Materials:
Procedure:
Purpose: Verify inhibition of intended signaling pathways [4]
Materials:
Procedure:
Purpose: Evaluate this compound's effect on metastatic potential [4] [6]
Radius Migration Assay Protocol:
Co-culture Migration Assay:
Purpose: Evaluate antitumor activity in animal models [6] [3]
Materials:
Procedure:
The following workflow summarizes the key experimental approaches:
Figure 2: Comprehensive experimental workflow for evaluating this compound in cancer models.
Table 3: Recommended formulations for animal studies [3]
| Formulation | Composition | Preparation | Applications |
|---|---|---|---|
| Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | Sequential addition with mixing | General administration, good solubility |
| Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in saline) | Direct mixture | Improved bioavailability |
| Formulation 3 | 10% DMSO, 90% corn oil | Direct mixture | Prolonged studies (>2 weeks) |
This compound's unique polypharmacological profile enables several promising research applications:
Recent research has explored this compound as a template for natural product-based inhibitor discovery and virtual screening approaches to identify novel compounds with similar dual-targeting capabilities [8].
| Issue | Potential Cause | Solution |
|---|---|---|
| Poor solubility in aqueous media | High DMSO concentration | Optimize final DMSO concentration (<0.1% for cell culture) |
| Variable efficacy between cell lines | Differential expression of targets | Pre-screen for target expression (EGFR, MET, PI3K pathway components) |
| Limited migration inhibition | Insufficient pathway targeting | Combine with other metastatic pathway inhibitors |
| In vivo toxicity | Formulation issues | Optimize dosing schedule and formulation |
This compound represents a valuable research tool for investigating multi-targeted kinase inhibition in cancer models. Its well-characterized potency against both tyrosine kinases and PI3K pathway components, combined with established experimental protocols, makes it particularly useful for studying resistant cancers and metastatic disease. Researchers should consider its unique polypharmacological profile when designing studies aimed at overcoming compensatory signaling pathways in aggressive malignancies.
This compound is a novel dual tyrosine kinase and phosphoinositide kinase inhibitor that has demonstrated significant potential in both oncology research and inflammatory disease models. As a multi-targeted therapeutic agent, this compound simultaneously inhibits key signaling pathways involved in cell proliferation, survival, and metastasis, making it particularly valuable for overcoming compensatory resistance mechanisms that often limit the efficacy of single-target inhibitors. The compound has shown promising activity across various disease models, including non-small cell lung cancer (NSCLC) and asthma, through its modulation of critical kinases such as Akt, mTOR, and MAPK signaling cascades [1] [2].
In cancer research, this compound has emerged as a promising candidate for addressing the significant challenge of acquired resistance to targeted therapies, especially in NSCLC, where resistance to EGFR, MET, and ALK inhibitors frequently develops through activation of alternative signaling pathways. The ability of this compound to concurrently target both tyrosine kinase and PI3K/Akt/mTOR pathways enables it to circumvent these resistance mechanisms, providing a compelling strategy for therapeutic intervention [1]. Meanwhile, in pulmonary disease research, this compound has demonstrated dual anti-contractile and anti-inflammatory properties in asthma models, effectively reducing airway hyperresponsiveness, systematic inflammation, and mucus secretion through downregulation of inflammatory factors and modulation of the MAPK/Akt signaling pathway [2].
Table 1: Dose-response data of this compound in various cancer model systems
| Cancer Type | Experimental Model | Dose Range Tested | Key Efficacy Findings | Primary Signaling Pathways Affected | Citation |
|---|---|---|---|---|---|
| Non-small Cell Lung Cancer | NCI-H1975 (ADC) cell line | 500 nM - 10 µM | Significant antitumorigenic effects at 500 nM; dose-dependent inhibition of proliferation | Downregulation of p-Akt, p-RPS6 | [1] |
| Non-small Cell Lung Cancer | NCI-H2170 (SCC) cell line | 500 nM - 10 µM | Potent inhibition of cell proliferation at 500 nM; impaired migration in co-culture systems | Downregulation of p-Akt, p-RPS6 | [1] [3] |
| NSCLC Patient-Derived Xenograft Organoids (LU6471B-SCC) | PDXO model | 0.0078-2 µM | Significant reduction in cell viability after 5 days of treatment | Not specified | [1] |
| NSCLC Patient-Derived Xenograft Organoids (LU5162B-ADC) | PDXO model | 0.0078-2 µM | Dose-dependent inhibition of organoid growth | Not specified | [1] |
| Asthma | Mouse tracheal rings | Not specified | Relaxation of precontracted tracheal rings by blocking ion channels | Blockade of L-VDCCs, NSCCs, TRPCs, NCXs, K+ channels | [2] |
| Asthma | In vivo mouse model | 20 mg/kg and 50 mg/kg | Relief of airway hyperresponsiveness and inflammation | Downregulation of MAPK/Akt signaling | [2] |
Table 2: this compound efficacy in asthma and inflammatory disease models
| Disease Model | This compound Dose | Administration Route | Treatment Duration | Key Outcomes | Molecular Mechanisms |
|---|---|---|---|---|---|
| OVA-induced asthma in mice | 20 mg/kg | Daily gavage | 14 days | Reduced airway hyperresponsiveness, inflammation, and mucus secretion | Downregulation of VEGF, VEGFR2, MUC5AC, MUC5B, TNF-α, IL-4, IL-5 |
| OVA-induced asthma in mice | 50 mg/kg | Daily gavage | 14 days | Enhanced therapeutic effects compared to 20 mg/kg | Suppression of MAPK/Akt signaling pathway |
| Precontracted mouse tracheal rings | Not specified | Organ bath | Acute exposure | Relaxation of airway smooth muscle | Blockade of ion channels (L-VDCCs, NSCCs, TRPCs, NCXs, K+ channels) |
The dose-response data summarized in Tables 1 and 2 demonstrate that This compound exhibits potent biological activity across multiple disease models and experimental systems. In cancer models, this compound showed significant efficacy at concentrations as low as 500 nM, with dose-dependent effects on cell proliferation and viability observed across the tested range up to 10 µM [1] [3]. The patient-derived xenograft organoid models displayed sensitivity to even lower concentrations, with effects noted from 0.0078 µM, highlighting the potential clinical relevance of this compound [1]. In asthma models, this compound demonstrated dose-dependent therapeutic effects in vivo, with 50 mg/kg providing enhanced efficacy compared to 20 mg/kg in relieving pathological features of asthma [2].
This compound stock solution preparation begins with reconstituting the compound in dimethyl sulfoxide (DMSO) to create a concentrated storage solution, typically at 10-100 mM, which should be aliquoted and stored at -20°C to maintain stability. For working concentrations, dilute the stock solution in appropriate cell culture media immediately before use, ensuring that the final DMSO concentration does not exceed 0.1% to maintain cell viability and prevent solvent toxicity effects [1] [3].
Cell culture conditions vary depending on the experimental model. For NSCLC cell lines such as NCI-H1975 (adenocarcinoma) and NCI-H2170 (squamous cell carcinoma), culture cells in RPMI medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂ [1] [3]. For co-culture experiments incorporating healthy human astrocytes, maintain astrocytes in specialized astrocyte media under similar conditions to model the brain metastasis microenvironment of NSCLC [1]. When working with patient-derived xenograft organoids (PDXOs), process and embed them in Matrigel for 3D culture conditions that better preserve in vivo characteristics and tissue architecture [1].
The crystal violet cell proliferation assay provides a robust, cost-effective method for quantifying this compound's effects on cell growth. Seed cells in 12-well plates at an appropriate density (typically 5-10 × 10⁴ cells per well depending on cell type and growth rate) and allow them to adhere overnight. Then, treat cells with This compound across a concentration gradient (e.g., 500 nM, 1 µM, 5 µM, and 10 µM) for 48 hours, including vehicle controls (DMSO at equivalent concentrations) [1] [3].
After the treatment period, carefully remove the media, fix the cell monolayer with 100% methanol for 5 minutes at room temperature, then stain with 0.5% crystal violet in 25% methanol for 10 minutes. Wash the stained cells thoroughly with distilled water to remove excess dye and allow the plates to air-dry completely overnight. The following day, solubilize the incorporated dye using 0.1 M sodium citrate in 50% ethanol, transfer 100 µL of each sample to a 96-well plate, and measure optical density at 540 nm using a microplate spectrophotometer. Normalize the absorbance values to vehicle controls to calculate percentage inhibition of proliferation [1] [3].
The radius motility assay enables quantitative assessment of this compound's effects on cancer cell migration, a critical process in metastasis. Begin by placing specialized inserts into 12-well plates to create a cell-free zone upon removal. Seed 5 × 10⁴ NSCLC cells through the openings at the top of the inserts and incubate for 24 hours at 37°C with 5% CO₂ to allow cell attachment and formation of a confluent monolayer [1] [3].
Carefully remove the inserts to create a uniform cell-free gap, then treat the cells with 500 nM this compound for 96 hours. For migration studies in a multicellular environment, plate 1 × 10⁵ healthy human astrocytes in the wells prior to adding the NSCLC cells. After the incubation period, stain the cells with crystal violet as described in the proliferation assay and capture images of the cell-free zone at multiple time points. Quantify migration using ImageJ software by measuring the reduction in cell-free area over time, comparing this compound-treated samples to vehicle controls [1] [3].
Western blotting provides crucial mechanistic insights into this compound's effects on downstream signaling pathways. Plate and treat cells with this compound (typically 500 nM) or DMSO control for 3 hours, then rinse with PBS and lyse using appropriate cell lysis reagent supplemented with protease and phosphatase inhibitors. Determine protein concentrations using Bradford assay and separate 30 µg of total protein via SDS-PAGE in 8% polyacrylamide gels [1] [3].
Transfer proteins to PVDF membranes, block with 5% non-fat milk or BSA, and incubate with primary antibodies at 1:500 dilution overnight at 4°C. Key antibodies for assessing this compound mechanism include those against phosphorylated Akt (p-Akt), total Akt, phosphorylated S6 ribosomal protein (p-RPS6), and total S6 ribosomal protein. The following day, incubate membranes with appropriate HRP-conjugated secondary antibodies at 1:1,000 dilution for 1 hour at room temperature, then visualize using enhanced chemiluminescence detection system and appropriate imaging equipment. Use cyclophilin B as a loading control for normalization [1] [3].
For assessment of this compound in pulmonary disease, establish an ovalbumin (OVA)-induced asthma mouse model using male BALB/c mice (6-8 weeks old). Sensitize mice by intraperitoneal injections of 3 mg/mL OVA (200 µL per 20 g body weight) on days 0, 7, and 14, while control groups receive physiological saline. From day 21 to day 34, challenge sensitized mice with intranasal instillation of 3 mg/mL OVA (20 µL per 20 g, once daily), supplemented with daily gavage of this compound at either 20 mg/kg or 50 mg/kg [2].
Evaluate airway hyperresponsiveness using direct measurement of respiratory system resistance in response to methacholine challenge. Assess systemic inflammation through bronchoalveolar lavage fluid analysis for inflammatory cell counts and cytokine levels (TNF-α, IL-4, IL-5). Perform histological analysis of lung tissues for evaluation of inflammatory infiltration, airway narrowing, and mucus secretion using appropriate staining techniques (H&E, PAS). Analyze mucin expression (MUC5AC, MUC5B) and MAPK/Akt signaling pathway activity through western blotting of lung tissue homogenates [2].
The signaling pathway diagram illustrates this compound's dual mechanism of action as both a tyrosine kinase inhibitor and PI3K inhibitor. This compound directly targets receptor tyrosine kinases (including EGFR, MET, and VEGFR) and the PI3K enzyme, thereby concurrently inhibiting two crucial pro-survival pathways frequently activated in cancer and inflammatory diseases [1] [2]. Through disruption of these upstream signaling components, this compound effectively downregulates downstream effectors including PDK1, Akt, and mTOR, leading to reduced cell survival, proliferation, and metastatic potential in cancer models. Additionally, this compound's inhibition of the MAPK pathway contributes to its anti-inflammatory effects observed in asthma models, particularly through reduction of cytokine production and mucus secretion [2].
The in vitro workflow provides a systematic approach for evaluating this compound's effects across multiple cellular processes. The process begins with appropriate cell culture preparation, including NSCLC cell lines and relevant co-culture systems such as astrocytes for modeling the brain metastasis microenvironment [1]. Following treatment with this compound across a concentration gradient from 500 nM to 10 µM for specified durations, researchers can simultaneously assess multiple endpoints: cell proliferation via crystal violet assay after 48 hours, migratory capacity through radius migration assay after 96 hours, and molecular mechanism via western blot analysis of key signaling proteins after 3 hours of treatment [1] [3]. This integrated approach enables comprehensive characterization of this compound's dose-response relationships across functional and molecular domains.
Cancer Studies: When investigating NSCLC, include both adenocarcinoma (ADC) and squamous cell carcinoma (SCC) subtypes in your experimental design, as differential responses to targeted therapies have been observed between these histological variants. The NCI-H1975 (EGFR mutant) and NCI-H2170 cell lines provide representative models for these subtypes. For enhanced translational relevance, incorporate patient-derived xenograft organoids (PDXOs) that better preserve tumor heterogeneity and microenvironmental interactions observed in clinical settings [1]. When studying metastasis, particularly brain metastasis, implement co-culture systems with human astrocytes to model critical tumor-stromal interactions that influence therapeutic response [1].
Asthma Studies: Employ the OVA-induced asthma mouse model for evaluating this compound's effects on airway hyperresponsiveness and inflammation. This well-characterized model recapitulates key features of human asthma, including eosinophilic inflammation, airway remodeling, and mucus hypersecretion. When using this model, include appropriate sensitization and challenge phases (typically 3-5 weeks total duration) and validate disease induction through measurement of airway resistance and inflammatory markers before initiating this compound treatment [2].
Dose Selection: Based on published efficacy data, establish a primary dose range of 500 nM to 10 µM for initial in vitro studies, with inclusion of lower concentrations (0.0078-2 µM) when working with more sensitive models such as PDXOs. For in vivo asthma studies, begin with 20 mg/kg and 50 mg/kg doses administered via daily gavage during the challenge phase of OVA-induced asthma models [1] [2].
Time Course Considerations: The optimal treatment duration varies significantly by assay type. For immediate signaling changes (phosphoprotein analysis), 3-hour treatments are sufficient. For functional proliferation assays, 48-hour treatments are recommended, while migration studies require longer durations (96 hours) to observe meaningful effects. Always include matched vehicle controls (DMSO at equivalent concentrations) and account for potential solvent effects in your experimental design [1] [3].
Endpoint Selection: Implement a multiplexed approach to capture the pleiotropic effects of this compound. At a minimum, include assessments of cell viability/proliferation, migratory capacity, and key signaling pathway modulation (Akt, S6 ribosomal protein). In asthma models, comprehensive evaluation should include airway resistance measurements, inflammatory cytokine profiling, histopathological analysis, and mucin expression assessment [1] [2].
Cell-Based Assays: For proliferation assays, establish a minimum signal-to-noise ratio of 5:1 between positive controls and background measurements. Include reference inhibitors for specific pathways when available to contextualize this compound's efficacy. For western blot analyses, ensure phosphoprotein signals are within linear range by generating standard curves with serial dilutions of cell lysates, and normalize all phosphoprotein data to corresponding total protein levels and loading controls [1] [3].
In Vivo Studies: In asthma models, demonstrate successful disease induction through statistically significant increases (p < 0.05) in airway resistance in OVA-challenged animals compared to naive controls before initiating this compound treatment. Include positive control groups (e.g., dexamethasone-treated) to validate model responsiveness and establish benchmark efficacy levels for comparison with this compound treatment effects [2].
Dose-Response Modeling: Fit dose-response data using four-parameter logistic curves to calculate IC₅₀ values for quantitative comparison across models and assays. For migration assays, quantify both rate of gap closure and final percentage closure at 96 hours, as this compound may differentially affect these parameters.
Signaling Pathway Analysis: Interpret western blot results for p-Akt and p-RPS6 as binary indicators of pathway engagement rather than linear metrics of effect size, as these signaling nodes exhibit complex feedback regulation. Consider temporal dynamics of signaling inhibition, as maximal pathway suppression may occur earlier than functional effects on proliferation or migration [1] [3].
Translation to In Vivo Effects: When extrapolating from in vitro to in vivo efficacy, account for protein binding effects that may reduce bioavailable compound concentrations. The 500 nM IC₅₀ observed in cellular assays generally corresponds to the 20-50 mg/kg dosing range used in murine models, though this relationship varies by tissue distribution and compound clearance [1] [2].
The table below summarizes the key quantitative information available from a recent study that used PP121 in an asthma mouse model [1].
| Parameter | Details |
|---|---|
| Compound | This compound (a dual tyrosine and phosphoinositide kinase inhibitor) [1] |
| Source in Study | InvivoChem (Cat. No. V0200) [1] |
| Reported In Vivo Dose | 20 mg/kg and 50 mg/kg [1] |
| Reported Administration Route | Daily oral gavage [1] |
| Vehicle Used in Study | Not specified in the available text [1] |
| Biological Effects | Relaxed airway smooth muscle; reduced airway hyperresponsiveness, inflammation, and mucus secretion; downregulated MAPK/Akt signaling [1] |
Based on standard practices for in vivo administration of small-molecule inhibitors, here is a recommended protocol for preparing a this compound suspension for oral gavage. You must empirically determine the optimal vehicle and conditions for your specific application.
The following diagram outlines the general preparation process.
The study investigating this compound for asthma treatment revealed that its therapeutic effects are mediated through a multi-target mechanism, relaxing pre-contracted airway smooth muscle and combating inflammation [1]. The following diagram maps out this complex signaling logic.
This document is a compilation based on a published study and standard laboratory practices. It is not a validated manufacturer's protocol. The specific formulation for this compound, including the optimal vehicle, concentration, and storage conditions, was not fully detailed in the available literature [1]. Researchers are strongly advised to:
PP121 is a small-molecule dual inhibitor of tyrosine and phosphoinositide kinases that has demonstrated dual anticontractile and anti-inflammatory effects in a murine asthma model, making it a candidate for further therapeutic investigation [1].
The diagram below illustrates the core mechanism of action of this compound in the context of asthma pathophysiology.
The following protocols are adapted from the established murine asthma model and in vitro techniques used to evaluate this compound's efficacy [1].
This protocol assesses the direct anticontractile effect of this compound on airway smooth muscle.
This protocol evaluates the therapeutic effects of this compound on key asthma phenotypes in a live model.
The tables below summarize critical quantitative information from the referenced study.
Table 1: In Vivo Experimental Groups and Treatment Schedule
| Group | Sensitization (Days 0, 7, 14) | Challenge (Days 21-34) | Treatment (Gavage, Days 21-34) |
|---|---|---|---|
| Control | IP Saline | Intranasal Saline | Saline |
| Asthma | IP OVA | Intranasal OVA | Saline |
| Dexamethasone | IP OVA | Intranasal OVA | 3 mg/kg Dex |
| This compound | IP OVA | Intranasal OVA | 20 or 50 mg/kg this compound |
Source: Adapted from [1]
Table 2: Key Targets and Observed Effects of this compound
| Target / Pathway | Experimental System | Observed Effect of this compound |
|---|---|---|
| L-VDCC, NSCC, TRPC, NCX | Mouse tracheal rings | Blocked, leading to muscle relaxation [1] |
| BK Channels | Mouse tracheal rings | Activated, contributing to muscle relaxation [1] |
| Calcium Mobilization | Mouse tracheal rings | Inhibited [1] |
| VEGF / VEGFR2 | Mouse lung tissue | Downregulated [1] |
| MUC5AC / MUC5B | Mouse lung tissue | Downregulated [1] |
| TNF-α, IL-4, IL-5 | Mouse lung tissue / system | Downregulated [1] |
| MAPK / Akt Signaling | Mouse lung tissue | Phosphorylation reduced [1] |
When working with this compound and conducting these experiments, adhere to standard laboratory safety protocols:
The table below summarizes the fundamental solubility data for PP121, which is crucial for planning your experiments.
| Property | Value / Description |
|---|---|
| Molecular Weight | 319.36 g/mol [1] [2] [3] |
| Appearance | White to off-white powder [3] [4] |
| Purity | ≥98% (HPLC) [3] |
| Recommended Storage | Desiccate at -20°C [2] [4] or 2-8°C [3] |
| Solubility in DMSO | ~20 mg/mL (∼62.6 mM) [2] [4]; >10 mg/mL [3] |
For in vitro experiments, DMSO is the recommended solvent. Here is a standard protocol for preparing a 10 mM stock solution [2]:
For animal studies, this compound must be formulated for administration. Below are two validated in vivo formulations that yield clear solutions at 2 mg/mL [2].
| Formulation Component | Protocol 1 | Protocol 2 |
|---|---|---|
| Step 1 | 10% DMSO stock solution | 10% DMSO stock solution |
| Step 2 | 40% PEG300 | 90% Corn Oil |
| Step 3 | 5% Tween-80 | - |
| Step 4 | 45% Saline | - |
| Preparation Note | Mix after each addition; ensure clarity before proceeding. | Mix evenly; use immediately if dosing period exceeds half a month. |
Example Preparation for Protocol 1: To make 1 mL of working solution, add 100 μL of a 20 mg/mL DMSO stock solution to 400 μL of PEG300 and mix evenly. Then, add 50 μL of Tween-80 and mix again. Finally, add 450 μL of saline to adjust the volume to 1 mL [2].
The following diagram outlines the key decision points and steps for handling this compound in the lab, from storage to application.
Q1: Why is it critical to use freshly opened DMSO? DMSO is hygroscopic and readily absorbs moisture from the air. This water content can drastically reduce the solubility of this compound and potentially affect the stability of your stock solutions over time [2] [4].
Q2: My solution is cloudy or has particles. What should I do? A cloudy solution indicates that the compound may not be fully dissolved or has precipitated. Before use, warm the vial to 37°C and agitate it gently. If particles remain, you can try a brief sonication in a water bath. For in vivo formulations, ensure you follow the mixing order and verify the solution is clear after adding each component [2] [4].
Q3: What is the typical concentration range used in cell-based assays? Based on literature, this compound has been used in cell proliferation and western blot assays within a concentration range of 0.04 μM to 20 μM, often with an incubation time of 24 to 72 hours [1]. Specific doses for functional assays should be determined empirically for your experimental system.
PP121 is a multi-targeted kinase inhibitor with IC₅₀ values in the low nanomolar range for targets including mTOR, VEGFR2, Src, and PDGFR [1] [2] [3]. Proper solvation is critical for maintaining its stability and biological activity. The table below summarizes its compatibility with common laboratory solvents.
Table 1: this compound Solvent Compatibility and Stock Solution Preparation
| Solvent | Solubility | Recommended Stock Concentration | Storage & Stability |
|---|
| DMSO | ≥ 20 mg/mL (62.63 mM) [1] ~60 mg/mL (187.88 mM) [2] | 10 - 100 mM [1] [3] | Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles and moisture absorption. Hygroscopic DMSO can significantly impact solubility [1]. | | Ethanol | ~2 mg/mL (6.26 mM) [2] | Up to 2 mg/mL [2] | Store at room temperature. Sonication is recommended to aid dissolution [2]. | | Water | Insoluble or slightly soluble (< 1 mg/mL) [2] | Not recommended for stock solutions. | N/A |
Q1: What is the best solvent for preparing a long-term stock solution of this compound? A1: Anhydrous DMSO is the optimal solvent for preparing long-term stock solutions of this compound. For maximum stability, prepare concentrated aliquots (e.g., 10-100 mM) and store them at -80°C for up to two years or -20°C for one year. Always use freshly opened DMSO to minimize water absorption, which can affect solubility and compound stability [1] [2].
Q2: My this compound solution in DMSO has frozen and thawed several times. Is it still usable? A2: Repeated freeze-thaw cycles can lead to precipitation and degradation of the compound. It is not recommended. Best practice is to prepare single-use aliquots to avoid multiple freeze-thaw cycles. If you suspect your solution has degraded, visually inspect it for crystals or haze and consider testing its efficacy in a positive control bioassay [1].
Q3: I need to administer this compound to animals in a vehicle without DMSO. What formulation can I use? A3: For in vivo studies, this compound can be formulated in a vehicle that uses a minimal amount of DMSO as a master liquid, which is then further diluted. One validated formulation is 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline [1] [2]. Another option is a simple mixture of 5% DMSO in corn oil [3]. In these formulations, sonication and sequential addition of solvents are crucial to achieve a clear solution or homogeneous suspension [2] [3].
Problem: Precipitation occurs when diluting the DMSO stock solution into aqueous cell culture media.
Problem: The compound appears to have lost its efficacy in cell-based assays.
Protocol 1: Preparing a 10 mM Working Solution in DMSO from Solid Powder
Protocol 2: Preparing an In Vivo Dosing Formulation (5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline) This protocol is adapted from supplier recommendations and should be validated in your specific experimental system [1] [2].
The following diagram illustrates the recommended workflow for preparing and using this compound in experimental settings, helping to prevent common issues like precipitation.
The biological effects of this compound, such as its anti-proliferative and anti-inflammatory actions, stem from its ability to simultaneously inhibit multiple key signaling pathways. The following diagram summarizes its primary molecular targets and downstream effects.
The table below summarizes the key storage and handling information for PP121 from supplier documentation.
| Specification | Details |
|---|---|
| Physical Form | White solid [1] [2] |
| Purity | ≥98% (HPLC) [1] [2] |
| Storage Condition (Long-term) | -20°C [1] [3] [2]; protect from light [1] [2] |
| Storage Condition (Shipped) | At ambient temperature [1] [2] |
| Solubility (DMSO) | 32-100 mg/mL (approximately 100 - 313 mM) [4] [1] [5] |
| Solubility (Water) | Insoluble [4] [5] |
| Solubility (Ethanol) | 2 mg/mL (6.26 mM) [3] [5] |
| Stability in Solution | Stock solutions are stable for up to 6 months at -20°C [1] [2]. Aliquotting is recommended to avoid repeated freeze-thaw cycles [3] [5]. |
Based on general laboratory practice and the provided data, here are solutions to common problems you might encounter with this compound.
| Issue | Possible Cause | Solution & Prevention |
|---|---|---|
| Compound crashing out of solution | Stock solution stored at room temperature or exposed to moisture; solution has been frozen and thawed multiple times. | Ensure stock solutions are stored at -20°C [1] [3]. Prepare single-use aliquots to minimize freeze-thaw cycles [3] [5]. Warm the vial to room temperature and sonicate to re-dissolve [4] [3]. |
| Loss of potency in cell-based assays | Degradation of the compound due to improper storage or using an old stock solution that has exceeded its stability period. | Use a fresh aliquot from a stock solution that has been stored at -20°C for less than 6 months [1] [2]. For long-term storage, keep the lyophilized powder desiccated at -20°C [5]. |
| Low solubility in aqueous buffers | This compound is highly soluble in DMSO but insoluble in water [4] [5]. Precipitation occurs when the final DMSO concentration in the assay buffer is too low. | Never prepare a stock solution in water. First, dissolve this compound in pure DMSO to create a concentrated stock (e.g., 10-100 mM), then dilute into the aqueous assay buffer. The final DMSO concentration should typically not exceed 0.1-0.5% to maintain cell viability. |
Here are detailed methodologies for key experiments involving this compound, as cited in the research. You can use these as templates for creating standardized protocols.
This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various kinase targets.
This general protocol can be adapted for cell proliferation, western blot, and apoptosis analysis.
The following diagrams illustrate the key molecular pathways and experimental workflows impacted by this compound, based on the research contexts I found. These can help users understand its mechanism of action.
This compound is a multi-targeted inhibitor affecting both tyrosine kinase and PI3-kinase pathways, leading to various downstream effects on cell survival and proliferation [4] [6] [3].
In a model of acute gouty arthritis, this compound induces autophagy, which in turn inhibits the activation of the NLRP3 inflammasome, a key driver of inflammation. This pathway leads to reduced production of IL-1β and pyroptosis, alleviating the disease [7].
This compound is a recognized dual inhibitor of tyrosine and phosphoinositide kinases [1]. The table below summarizes its recent research applications, which confirm its activity in various experimental settings but do not explicitly detail its stability profile.
| Study Focus | Reported Experimental Context | Key Finding/Use of this compound |
|---|---|---|
| Asthma Treatment [1] | In vitro (mouse tracheal rings), in vivo (murine model) | Demonstrated efficacy; activity implies compound was stable for the duration of the experiments. |
| Cancer Research [2] | In vitro (cell cultures), in vivo (mouse xenografts) | Suppressed castration-resistant prostate cancer growth; functional in assays. |
For your technical support content, here is a generalized protocol that researchers can adapt to empirically determine this compound's stability.
PP121 is a multi-targeted kinase inhibitor that simultaneously inhibits several crucial kinases. The table below summarizes its primary targets and half-maximal inhibitory concentrations (IC50) from biochemical assays [1] [2] [3].
| Target | IC50 (nM) |
|---|---|
| PDGFR | 2 nM |
| mTOR | 10 nM |
| VEGFR2 | 12 nM |
| Src | 14 nM |
| Hck | 8 nM |
| Abl | 18 nM |
| DNA-PK | 60 nM |
This compound's activity is best understood in the context of its effect on interconnected signaling pathways that control cell growth, survival, and proliferation. The following diagram summarizes the key pathways it modulates and the resulting cellular effects.
The cellular effects of this compound are concentration-dependent and vary by cell type. The table below summarizes key toxicity and efficacy findings from various experimental models.
| Cell Line / Model | Experimental Context | Reported Effect | Concentration / IC50 |
|---|---|---|---|
| HUVEC [1] | VEGF-stimulated proliferation | Inhibition of cell proliferation | IC₅₀ = 0.31 nM |
| TT Thyroid Carcinoma [1] | Antiproliferative activity | Inhibition of cell proliferation | IC₅₀ = 50 nM |
| U87, LN229 Glioma [2] | General cytotoxicity / proliferation | Induction of G0/G1 cell cycle arrest | 0.04 - 10 μM |
| K562 & BaF3 cells [2] | Bcr-Abl expressing cells | Induction of apoptosis and cell cycle arrest | 0.04 - 20 μM |
| PC3, DU145 CRPC [4] | Castration-resistant prostate cancer growth | Significant reduction in cellular confluence (cytostatic effect) | 0.01 - 10 μM |
| OVA-induced Asthmatic Mice [5] | In vivo model for asthma therapy | Reduced inflammation & hyperresponsiveness; no overt toxicity reported | 20 & 50 mg/kg (in vivo) |
Here are answers to common questions and specific issues you might encounter when working with this compound.
Q1: What could cause unexpected high toxicity or cell death in my experiment?
Q2: I'm not seeing the expected toxic effect on my cells. What should I check?
Q3: Are there specific considerations for using this compound in vivo?
Below is a general protocol for a cell proliferation and viability assay with this compound, synthesized from the referenced methodologies [2].
Preparation of this compound Stock Solution
Cell Seeding and Treatment
Incubation and Assay Endpoint (72 hours)
Pathway Analysis (Parallel Experiment)
PP121 is a multi-targeted inhibitor that potently inhibits both tyrosine kinases and PI3-Ks. It was systematically discovered to inhibit novel target combinations in these families [1]. The crystal structures revealed that its dual selectivity is controlled by a hydrophobic pocket conserved in both enzyme classes, making it highly specific for tyrosine kinases and PI3-Ks without indiscriminately targeting serine-threonine kinases [1] [2].
The table below summarizes the primary kinase targets of this compound and their half-maximal inhibitory concentration (IC50) values [2].
| Target | IC50 (nM) |
|---|---|
| PDGFR | 2 nM |
| Hck | 8 nM |
| mTOR | 10 nM |
| VEGFR2 | 12 nM |
| Src | 14 nM |
| Abl | 18 nM |
| DNA-PK | 60 nM |
| p110α (PI3-K) | 52 nM |
This compound also dose-dependently blocks phosphorylation of downstream signaling molecules like Akt, p70S6K, and S6, and inhibits cell proliferation in various tumor cell lines [2].
This protocol measures direct inhibition of kinase activity by this compound [2].
These protocols assess the functional effects of this compound on cells [2].
The diagram below illustrates the key signaling pathways inhibited by this compound and the experimental workflow for analyzing its effects.
PP121 is a multi-targeted kinase inhibitor that uniquely targets both tyrosine kinases and phosphoinositide kinases, making it a useful tool for studying complex signaling networks [1] [2].
The table below summarizes its primary targets and half-maximal inhibitory concentration (IC50) values, which are crucial for determining your experimental concentrations [1].
| Target | IC50 (nM) | Target | IC50 (nM) |
|---|---|---|---|
| PDGFR | 2 | Src | 14 |
| Hck | 8 | Abl | 18 |
| mTOR | 10 | DNA-PK | 60 |
| VEGFR2 | 12 | p110α (PI3K) | 52 |
Here are detailed methodologies for common in vitro assays using this compound, as validated in the literature.
This protocol is used to determine the anti-proliferative effects of this compound on cancer cell lines [1].
This protocol is used to assess the inhibition of downstream signaling pathways, such as Akt and S6 phosphorylation [1] [3].
This protocol is used to study the anti-metastatic potential of this compound [3].
The following diagram illustrates the logical workflow for the cell migration assay:
Q1: What is a typical working concentration range for this compound in cell-based assays? A1: Effective concentrations can vary significantly depending on the cell type and assay. A broad starting range is 0.04 μM to 20 μM [1]. For specific functions:
Q2: How do I prepare and store this compound stock solutions? A2:
Q3: My western blots aren't showing consistent inhibition of p-Akt. What could be wrong? A3: Consider the following:
Q4: What are the primary signaling pathways affected by this compound? A4: this compound potently blocks several key pro-tumorigenic and inflammatory pathways by inhibiting its target kinases. The diagram below illustrates the main signaling cascades affected:
The tables below summarize effective concentrations of PP121 from recent publications to help you establish a starting point for your experiments.
Table 1: In Vitro Concentrations for Cell-Based Assays
| Cell Line / Model | Experimental Endpoint | Effective Concentration (µM) | Key Findings / Additional Notes |
|---|---|---|---|
| NSCLC Cell Lines [1] | Cell Proliferation (48-hour assay) | 0.5, 1, 5, 10 | Dose-dependent antitumor effect observed. |
| Patient-Derived Xenograft Organoids (PDXOs) [1] | Cell Viability (5-day assay) | 0.0078 - 2 | LU6471B-SCC and LU5162B-ADC models were used. |
| Broad Tumor Cell Lines [2] | Cell Proliferation (IC50 values) | 0.3 - 4.5 | A549 (Lung, IC50=0.8 µM); K562 (Leukemia, IC50=0.3 µM); MCF-7 (Breast, IC50=1.2 µM). |
| Esophageal Cancer (Eca109) [2] | Apoptosis Induction (48-hour treatment) | 5 | Increased apoptotic rate to 28.5%; upregulated cleaved Caspase-3 and PARP. |
| Esophageal Cancer (Eca109, TE-1) [2] | Cell Proliferation (IC50, 72-hour MTT) | 3.8 - 4.2 | Synergy with Cisplatin; IC50 reduced to ~1.4 µM when combined. |
| Signaling Pathway Analysis [1] | Target Inhibition (Western Blot, 3-hour treatment) | Not fully specified | Downregulation of p-Akt and p-S6 ribosomal protein. |
Table 2: In Vivo Concentrations for Animal Studies
| Disease Model | Administration Route & Schedule | Effective Dose | Key Findings |
|---|---|---|---|
| Eca109 Xenograft (Cancer) [2] | Intraperitoneal injection, once daily | 10 mg/kg & 20 mg/kg | 42% and 65% tumor growth inhibition, respectively. |
| Asthma Mouse Model [3] | Daily gavage | 20 mg/kg & 50 mg/kg | Relieved airway hyperresponsiveness and inflammation. |
Here are detailed methodologies for key experiments cited in the concentration guides.
1. Crystal Violet Cell Proliferation Assay [1] This protocol is used to assess cell proliferation and cytotoxicity after this compound treatment.
2. PDXO Cell Viability Assay [1] This method is used for more complex, 3D patient-derived models.
3. Western Blot Analysis for Target Engagement [1] This protocol confirms that this compound is hitting its intended signaling pathways.
The following diagrams, created with Graphviz, outline general experimental workflows for this compound testing.
In Vitro Experimental Workflow: This chart outlines the primary steps for conducting cell-based experiments with this compound, highlighting common assays for different endpoints.
PDXO Screening Pipeline: This workflow shows the process for screening this compound efficacy in more physiologically relevant patient-derived organoid models [1].
Q1: What is a typical starting concentration range for this compound in cell culture? A broad initial range is 0.5 to 10 µM for proliferation assays [1] [2]. For initial pathway inhibition checks, you may use concentrations between 1-5 µM and analyze phosphorylation of targets like Akt and S6 via Western blot after 3 hours of treatment [1] [2].
Q2: How do I confirm that this compound is working on its intended targets in my experiment? The most direct method is Western blot analysis. You should check for reduced phosphorylation (activation) of downstream signaling nodes like Akt (Ser473) and S6 ribosomal protein after treating cells with this compound for a few hours (e.g., 3 hours) [1]. This confirms target engagement.
Q3: Can this compound be used in combination with other drugs? Yes, combination therapies are a key research area. For example, this compound shows synergistic effects with cisplatin in esophageal cancer cells, significantly lowering the IC50 value of this compound [2]. When planning combinations, a matrix of concentrations is essential to determine synergy.
Q4: What are the key differences when moving from 2D cell lines to PDXO models? PDXOs better retain the genetic and phenotypic characteristics of the original patient tumor. They often require longer treatment durations (5 days vs. 48-72 hours) and are typically screened across a wider range of lower concentrations (nanomolar to low micromolar) [1]. The viability readout also often shifts to a more sensitive ATP-based luminescence assay.
| Application | Formulation Description | Vehicle Control Used | Citation |
|---|---|---|---|
| In vitro (Cell culture) | Dissolved in DMSO to make a stock solution (e.g., 10-32 mg/mL), then diluted in culture medium. Final DMSO concentration should be low (e.g., 0.1%). | 0.1% DMSO [1] [2] [3] |
| In vivo (Oral gavage in mice) | Method 1: 2.5 mg/mL in 5% DMSO + Corn oil (vortex to form a clear solution) [2]. Method 2: Dissolved in a homogeneous suspension using CMC-Na solution (e.g., 5 mg/mL) [2]. | Physiological saline (for gavage and intranasal instillation) [1] | |
Here are detailed methodologies and critical factors for setting up your PP121 vehicle controls.
Detailed Protocol:
Key Considerations:
Detailed Protocol (Based on an Asthma Study):
Key Considerations:
The following diagram outlines the decision-making workflow for selecting and using the appropriate vehicle control in your experimental setup.
Q1: What is the recommended storage condition for this compound stock solution? A1: this compound DMSO stock solutions should be aliquoted and stored at -80°C for long-term storage (up to 2 years) or at -20°C for shorter periods (up to 1 year). Avoid repeated freeze-thaw cycles to maintain stability [4].
Q2: Can I use pure water as a vehicle for this compound? A2: No. The supplier information clearly states that this compound is insoluble in water [2]. Attempting to use an aqueous solution without a proper solubilizing agent will result in precipitation and inaccurate dosing.
Q3: Why is it so important to use a vehicle control? A3: The vehicle control is essential to confirm that any observed biological effects (e.g., reduced inflammation, inhibited tumor growth) are due to this compound itself and not caused by the solvent (DMSO, corn oil, CMC-Na) or the administration procedure. It is a fundamental baseline for validating your experimental findings [1].
PP121 exerts its effects through a multi-target mechanism, and understanding this is key to troubleshooting related assay interference.
The diagram above shows that this compound simultaneously targets multiple ion channels and signaling pathways [1]:
Proper controls are essential to identify and account for this compound's multi-target effects.
| Control Type | Purpose | Specific Application for this compound |
|---|---|---|
| Bead-Only Control [2] | Identifies non-specific protein-bead interactions. | Use when studying this compound's effect on protein complexes via immunoprecipitation. |
| Isotype Control [2] | Distinguishes background from true signal in IP. | Confirms this compound effects are not due to non-specific antibody binding. |
| Vehicle Control [1] | Accounts for solvent effects (e.g., DMSO). | Essential in all functional assays to isolate this compound-specific effects. |
| Ion Channel Modulators [1] | Pinpoints specific channel contributions. | Use specific inhibitors (e.g., nifedipine for L-VDCCs) to deconvolute this compound's multi-target action. |
| Calcium Measurement | Directly quantifies Ca²⁺ mobilization. | Use fluorescent dyes (e.g., Fura-2) to directly measure this compound's impact on calcium signaling. |
Here are specific interference scenarios and solutions when working with this compound:
| Problem Scenario | Possible Cause | Recommended Solution |
|---|---|---|
| High background or non-specific signal in binding/activity assays. | Non-specific binding to assay components (beads, plates). | Include bead-only and isotype controls; pre-clear lysate [2]. |
| Inconsistent results in functional tracheal ring or cellular assays. | This compound's simultaneous action on multiple ion channels (L-VDCCs, NSCCs, TRPCs, NCXs, K⁺). | Use specific ion channel blockers as experimental controls to isolate individual effects [1]. |
| Low signal or no activity detected. | Low protein expression or epitope masking in co-IP. | Verify protein expression with input lysate control; use antibodies targeting different epitopes [2]. |
| Signal interference from IgG in western blot after IP. | Target protein obscured by antibody heavy/light chains. | Use different species for IP and detection antibodies, or light-chain specific secondary antibodies [2]. |
Follow this general workflow to systematically investigate and account for this compound effects in your experiments.
If standard assays show significant interference, consider these alternative approaches:
The following table summarizes the key biochemical and cellular characteristics of this compound as reported in the literature.
| Aspect | Details |
|---|---|
| Primary Description | Multi-targeted kinase inhibitor [1] [2] [3] |
| Key Molecular Targets (IC₅₀) | mTOR (10 nM), VEGFR2 (12 nM), Src (14 nM), PDGFR (2 nM), DNA-PK (60 nM) [2] [4] |
| Reported Cellular Effects | Inhibition of cell proliferation (e.g., HUVEC, IC₅₀ = 0.31 nM; TT cells, IC₅₀ = 50 nM), induction of G0/G1 cell cycle arrest, inhibition of Akt-mTOR and MAPK signaling pathways [2] [4]. |
| Reported In Vivo Effects | Growth suppression of subcutaneous xenograft tumors (e.g., Eca-109, CRPC models); relief of airway hyperresponsiveness and inflammation in an asthma mouse model [1] [3]. |
| Common Solvents | DMSO (e.g., 20 mg/mL for stock solutions) [2] [4] |
| In Vivo Formulations | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline; or 10% DMSO + 90% Corn Oil [2] |
Here are answers to common experimental questions based on published studies.
This compound is a dual inhibitor that targets both tyrosine kinase and phosphoinositide kinase pathways. Its efficacy often comes from this polypharmacology, simultaneously inhibiting multiple critical nodes in signaling networks, such as Akt/mTOR and MAPK pathways [1] [2] [4]. This multi-target nature should be considered when interpreting experimental results, as phenotypes may not be due to a single kinase.
One published protocol for an asthma mouse model involved sensitizing mice with ovalbumin (OVA) and then administering this compound via daily oral gavage at doses of 20 mg/kg or 50 mg/kg for two weeks following the sensitization period [1]. In a cancer study, oral administration of this compound inhibited Eca-109 xenograft growth without significantly affecting mouse body weight [2].
The diagram below illustrates a general workflow for an in vivo efficacy study, adaptable to various disease models.
Research indicates that this compound's effects are often mediated through the downregulation of the MAPK/Akt signaling pathway. You can verify this in your experiments using western blotting to detect reductions in the phosphorylation of key proteins like p38 MAPK and Akt [1]. Additionally, in cancer models, this compound has been shown to inhibit activations of Akt-mTOR and NF-κB in xenograft tumors [2].
The following chart summarizes the key signaling pathways impacted by this compound and the expected experimental outcomes.
Since systematic troubleshooting guides for this compound are not available, a methodical approach is essential.
| Experimental Model | Assay Type | Optimal Incubation Time | Concentrations Used | Citation |
|---|---|---|---|---|
| Mouse tracheal rings & cell lines | Western Blot (Pharmacodynamic analysis) | 3 hours | 1, 5, 10 µM | [1] |
| NSCLC Cell Lines (H1975, H2170) | Crystal Violet (Cell Proliferation) | 48 hours | 500 nM, 1, 5, 10 µM | [2] |
| Patient-Derived Xenograft Organoids (LU6471B-SCC, LU5162B-ADC) | CellTiter-Glo (Viability assay) | 5 days | 0.0078 - 2 µM | [2] |
Here are the detailed methodologies from the cited studies to help you replicate these experiments.
This protocol is designed to rapidly assess the immediate effects of PP121 on signaling pathways [1].
These protocols are used to measure the sustained effects of this compound on cell proliferation and viability [2].
Crystal Violet Cell Proliferation Assay (48-hour incubation)
Patient-Derived Xenograft Organoid (PDXO) Viability Assay (5-day incubation)
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Lack of effect in viability assays | Incubation time too short; insufficient drug exposure. | Increase incubation time to 48 hours or longer, as used in proliferation models [2]. |
| No change in phosphorylation targets in Western Blot | Incubation time too short for target turnover. | Ensure a minimum of 3 hours incubation, as validated in pathway analysis [1]. |
| High cell death in control groups | Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO is ≤ 0.1% (v/v) and include a vehicle control in all experiments. |
| Inconsistent results in organoid models | Poor drug penetration into 3D structures. | Consider longer incubation times (e.g., 5 days) and confirm the drug distribution within the organoids [2]. |
The following diagram illustrates the key signaling pathways inhibited by this compound, which informs why different incubation times are needed for different experimental endpoints.
Q1: Why is a 3-hour incubation sufficient for some experiments, while others require 5 days? The incubation time depends on the biological endpoint. Short-term incubations (3 hours) are ideal for detecting rapid, direct changes in signaling pathway phosphorylation (e.g., p-Akt, p-S6) [1]. Long-term incubations (48 hours to 5 days) are necessary to observe the downstream functional consequences of pathway inhibition, such as reduced cell proliferation or viability [2].
Q2: What is a typical starting concentration for this compound? Based on the literature, a broad range from nanomolar to micromolar concentrations is used. For initial experiments, a dose-response curve spanning 500 nM to 10 µM is a reasonable starting point to determine the optimal concentration for your specific model [1] [2].
Q3: Does this compound affect ion channels in airway smooth muscle? Yes, research indicates that this compound has anticontractile properties in mouse tracheal rings. It promotes relaxation by blocking several ion channels, including L-type voltage-dependent Ca²⁺ channels (L-VDCCs) and large-conductance Ca²⁺-activated K⁺ channels (BK channels) [1].
This guide provides practical solutions for researchers using this compound, drawing from recent preclinical studies.
Q1: What is the primary mechanism of action of this compound? this compound is a dual inhibitor that targets both tyrosine kinase and phosphoinositide kinase pathways [1]. It exerts its effects by:
Q2: What are typical dosing concentrations for this compound in in vitro models? Dosage can vary by cell type and experiment. The following table summarizes effective concentrations from recent studies.
| Experiment Type | Cell Line / Model | Effective Concentration Range | Key Findings / Effects | Source |
|---|---|---|---|---|
| Cell Proliferation | NSCLC (NCI-H1975, NCI-H2170) | 500 nM - 10 µM | Dose-dependent antitumorigenic effect; downregulation of p-Akt and p-RPS6. [2] | |
| Patient-Derived Xenograft Organoids (PDXOs) | LU6471B-SCC, LU5162B-ADC | 7.8 nM - 2 µM | Cell viability assessment after 5-day treatment. [2] | |
| Anti-contractile & Anti-inflammatory | Mouse asthma model (in vivo) | 20 mg/kg & 50 mg/kg | Relieved airway hyperresponsiveness, systematic inflammation, and mucus secretion. [1] |
Q3: How can I confirm this compound is working in my experiment? It's crucial to include pharmacodynamic (PD) endpoint analysis. The most common method is Western blotting to detect changes in downstream signaling proteins [2]. Key targets to monitor include:
Problem 1: Lack of expected inhibitory effect in cell viability assays.
Problem 2: Inconsistent results in functional assays (e.g., muscle relaxation).
Problem 3: Difficulty confirming the mechanism of action.
The following diagrams, created with Graphviz, illustrate the core experimental workflows and mechanisms of action for this compound based on the cited research.
This diagram outlines the key in vitro and in vivo steps to investigate this compound's effects in an asthma model, as described by Wang et al. (2023) [1].
This diagram summarizes the primary molecular pathways targeted by this compound in asthma and cancer models, synthesizing findings from multiple studies [1] [2].
The table below summarizes the primary kinase targets of PP121 and their corresponding half-maximal inhibitory concentration (IC50) values, which measure the compound's potency [1].
| Target | IC50 (nM) |
|---|---|
| PDGFR | 2 nM |
| mTOR | 10 nM |
| VEGFR2 | 12 nM |
| Src | 14 nM |
| DNK-PK | 60 nM |
The following methodology outlines how this compound is typically evaluated in a research setting, based on experiments described in the search results [2].
Q: What is the solubility and recommended storage for this compound? A: this compound is soluble in DMSO (e.g., 20 mg/mL, or ~62 mM). For stock solutions, it is recommended to store the powder at -20°C, and DMSO stock solutions at -80°C for long-term storage (up to 2 years) or -20°C for shorter periods (1 year), while avoiding repeated freeze-thaw cycles [1].
Q: What cellular effects can I expect from this compound treatment? A: In vitro, this compound blocks the PI3K pathway by directly inhibiting PI3K/mTOR and can induce a G0/G1 cell cycle arrest in many tumor cell lines. It also potently inhibits Src and VEGFR2 autophosphorylation in cells [1].
Q: Has this compound been tested in animal models? A: Yes, in vivo studies have shown that oral administration of this compound can inhibit the growth of xenograft tumors (e.g., Eca-109) and dramatically inhibit the activation of Akt-mTOR and NFkB pathways in these tumors [1].
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low potency in cell assay | Instability of compound in media | Use fresh DMSO stock, pre-dose media for short-term stability assessment, ensure proper storage of stock solution. |
| High cytotoxicity in controls | DMSO vehicle toxicity | Ensure the final concentration of DMSO in cell culture is kept low (typically ≤0.1%). |
| Inconsistent results between experiments | Cell line drift or contamination | Use low-passage cells, regularly authenticate cell lines, and check for mycoplasma contamination. |
The following diagram illustrates the general mechanism of action of this compound as a multi-targeted kinase inhibitor and a typical workflow for testing it in a research setting, based on the information gathered.
The table below summarizes the core characteristics of this compound from the search results.
| Property | Description |
|---|---|
| Name | This compound [1] |
| Modality | Small Molecule [1] |
| Molecular Weight | 319.36 g/mol [2] [1] |
| Chemical Formula | C₁₇H₁₇N₇ [2] [1] |
| Primary Targets & IC₅₀ | • PDGFR: 2 nM [2] • Hck: 8 nM [2] • mTOR: 10 nM [2] • VEGFR2: 12 nM [2] • Src: 14 nM [2] • Abl: 18 nM [2] • DNA-PK: 60 nM [2] | | Solubility (DMSO) | 32 mg/mL (100.2 mM) [2] | | Mechanism of Action | Dual tyrosine and phosphoinositide kinase inhibitor [3] |
Here are solutions to frequently encountered problems when working with this compound.
| Issue | Possible Cause | Suggested Solution |
|---|
| Low solubility / precipitate formation | • Use of old, moisture-absorbed DMSO • Solvent not suitable | • Use fresh, anhydrous DMSO [2]. • For in vivo studies, use a validated formulation like 5% DMSO in corn oil to create a clear solution [2]. | | High background in cell signaling assays | • Off-target effects due to multi-target nature • Inappropriate concentration | • Include more specific control inhibitors to isolate effects [2]. • Titrate the inhibitor. For cell assays, a working range of 0.04-20 µM is common, but determine the optimal IC₅₀ for your system [2]. | | No phenotypic effect observed | • Low activity on specific target • Inefficient cellular uptake | • Verify target sensitivity by consulting known IC₅₀ values [2]. • Confirm that the this compound batch is potent in a validated positive control assay, such as inhibiting Akt, p70S6K, or S6 phosphorylation in U87 or LN229 glioblastoma cells [2]. | | High cytotoxicity in unexpected cell types | • Inhibition of essential kinases beyond intended target | • Refer to the broad target profile and adjust the dosage. This compound can induce G0/G1 cell cycle arrest and apoptosis in sensitive lines like K562 at low concentrations [2]. |
This protocol is adapted from methods used to characterize this compound [2].
This protocol is based on a 2023 study investigating this compound for asthma treatment [3].
The diagram below illustrates the primary molecular mechanisms of this compound, particularly its role in asthma treatment, based on the research findings [3].
This compound's defining characteristic is its ability to potently inhibit key kinases from two different families. The table below summarizes its published half-maximal inhibitory concentration (IC₅₀) values for its primary targets.
| Kinase Target | Family | Reported IC₅₀ (nM) | Key Functional Role |
|---|---|---|---|
| PDGFR | Receptor Tyrosine Kinase (RTK) | 2 nM [1] | Cell proliferation, survival |
| VEGFR2 | Receptor Tyrosine Kinase (RTK) | 12 nM [1] | Angiogenesis |
| Src | Non-Receptor Tyrosine Kinase (NRTK) | 14 nM [1] | Cell growth, migration |
| mTOR | PI3K-related Lipid Kinase | 10 nM [1] | Cell growth, metabolism |
| DNA-PK | PI3K-related Lipid Kinase | 60 nM [1] | DNA repair |
| Abl | Non-Receptor Tyrosine Kinase (NRTK) | <1 nM (in cells) [1] | Cell proliferation (e.g., Bcr-Abl) |
This dual activity is mechanistically significant because reactivation of PI3K signaling is a common resistance mechanism to tyrosine kinase inhibitors [2]. By co-targeting these pathways, this compound can block this escape route.
To understand this compound's position in the kinase inhibitor landscape, the table below compares its profile with other well-known inhibitors.
| Inhibitor | Primary Targets | Key Selectivity Characteristic | Clinical/Research Context |
|---|---|---|---|
| This compound | Tyrosine Kinases (Src, VEGFR2, Abl) & PI3Ks (mTOR, DNA-PK) [2] [1] | Dual-targeting across kinase families; designed to overcome compensatory signaling [2]. | Preclinical research tool for multi-pathway inhibition. |
| PP242 | mTOR [2] | Highly selective for mTOR over other PI3-K family members; one of the first ATP-competitive mTOR inhibitors [2]. | Tool compound for studying mTORC1 and mTORC2 signaling. |
| Dasatinib | Bcr-Abl, Src family kinases [2] | Targets a specific spectrum of tyrosine kinases, similar to this compound, but does not significantly inhibit PI3-Ks [2]. | Approved for clinical use in leukemia. |
| PI-103 | p110α, mTOR [2] | A potent PI3-K inhibitor with minimal activity against a panel of over 300 protein kinases [2]. | Tool compound for selective PI3-K pathway inhibition. |
| Staurosporine | >200 Protein Kinases [2] | Broad-spectrum, non-selective inhibitor. | Non-selective control in biochemical assays. |
Here are summaries of key experimental methodologies used to characterize this compound's efficacy, which you can adapt for your own work.
Cell Proliferation Assay (Crystal Violet)
Western Blot Analysis of Pathway Modulation
Cell Migration Assay (Radius Assay)
Organoid Viability Assay
The following diagram summarizes the primary kinase targets of this compound and its net effect on the major signaling pathways in cancer cells, integrating the information from the tables above.
This compound's defining feature is its ability to simultaneously inhibit tyrosine kinases and PI3-Ks. The following table compares this compound's primary targets and potency against other representative inhibitors [1].
| Inhibitor Name | Primary Target Families | Key Molecular Targets | Example Potency (IC50) | Notes / Key Differentiators |
|---|---|---|---|---|
| This compound | Tyrosine Kinases & PI3-Ks | Src, Abl, VEGFR, p110α, mTOR | Low nanomolar (e.g., ~10-80 nM for various targets) [1] | Dual-specificity; designed to overcome resistance from redundant signaling pathways [1]. |
| PP1 | Tyrosine Kinases | Src family kinases, Abl | N/A | Classical pyrazolopyrimidine; selective for tyrosine kinases, lacks significant PI3-K activity [1]. |
| Dasatinib | Tyrosine Kinases | Bcr-Abl, Src family kinases | N/A | Clinically approved TKI; shares a similar tyrosine kinase inhibition profile with this compound [1]. |
| PI-103 | PI3-Ks | p110α, mTOR | N/A | PI3-K selective; shows little to no activity against a broad panel of protein kinases [1]. |
| Wortmannin | PI3-Ks | p110α, other PI3-Ks | N/A | Pan-PI3-K inhibitor; can inhibit other kinases like PLK1, but not a designed dual inhibitor [1]. |
This compound inhibits key oncogenic drivers. The table below shows its potency against specific targets [2] [3] [1].
| Target | Reported IC50 or Effective Concentration | Experimental Context |
|---|---|---|
| p110α (PI3K) | < 80 nM [1] | In vitro kinase activity assay. |
| mTOR | ~10 nM to 80 nM [1] | In vitro kinase activity assay. |
| VEGFR2 | ~80 nM [1] | In vitro kinase activity assay; also observed downstream signaling downregulation in asthma models [2]. |
| Src | ~20 nM [1] | In vitro kinase activity assay. |
| Abl | ~10 nM [1] | In vitro kinase activity assay. |
| Cell Proliferation | 0.5 - 10 µM [3] [4] | NSCLC cell lines (NCI-H1975, NCI-H2170); 48-hour crystal violet assay. |
| In Vivo Asthma Model | 20 & 50 mg/kg [2] | Daily oral gavage in mice, showing dose-dependent alleviation of asthma pathology. |
To evaluate this compound, researchers use specific protocols. The diagrams below outline key workflows for kinase activity profiling and cellular efficacy assessment.
The primary method for defining this compound's selectivity is biochemical profiling against a large panel of kinases [1]. This involves in vitro activity assays to determine IC50 values, confirming dual inhibition and high selectivity against serine-threonine kinases [1].
Cellular assays determine functional effects [2] [3]. After treating cells, endpoints like proliferation and downstream signaling are measured. Western blotting analyzes pathway modulation by probing phosphorylation of Akt, S6, and p38 MAPK [2] [3].
This compound demonstrates efficacy in diverse disease models by targeting specific signaling pathways.
This compound is a versatile chemical probe and potential therapeutic agent due to its rational dual-specificity design. Its primary value lies in simultaneously targeting tyrosine kinase and PI3-K signaling, which is crucial for overcoming resistance in cancer and addressing complex pathologies in inflammatory diseases like asthma.
The following table summarizes the primary kinase targets of PP121 and its potency against them, based on biochemical profiling [1].
| Kinase Target | Family | IC50 / Potency | Key Context |
|---|---|---|---|
| mTOR | PI3-K | 8 nM [1] | Potent inhibitor of both mTOR complexes (mTORC1 and mTORC2). |
| p110α | PI3-K | Low nanomolar range [1] | A frequently mutated oncogene in cancer. |
| VEGFR | Tyrosine Kinase | Low nanomolar range [1] | Receptor tyrosine kinase; blocks VEGF signaling [2]. |
| Src | Tyrosine Kinase | Low nanomolar range [1] | Src family kinase. |
| Abl | Tyrosine Kinase | Low nanomolar range [1] | Includes wild-type and oncogenic forms. |
| PDGFR | Tyrosine Kinase | Similar to PP1 profile [1] | Receptor tyrosine kinase. |
This compound's selectivity was confirmed through kinome-wide biochemical profiling against over 200 protein kinases. The data shows it inhibits a pattern of tyrosine kinases similar to clinically approved drugs like dasatinib and sunitinib, while remaining highly selective against the serine-threonine kinome [1]. It occupies a unique "intermediate" region in selectivity space, specifically targeting a combination of TKs and PI3-Ks without indiscriminantly inhibiting all kinases [1].
The discovery and validation of this compound's profile involved several critical experiments.
The diagram below illustrates how this compound simultaneously targets key nodes in oncogenic signaling pathways to block tumor cell proliferation.
While initially developed for cancer, recent research highlights this compound's potential in other disease contexts by targeting additional pathways:
The table below places this compound in context with other inhibitors to highlight its unique dual-targeting character.
| Inhibitor Name | Primary Target(s) | Key Selectivity Characteristic | Clinical/Research Context |
|---|---|---|---|
| This compound | Tyrosine Kinases, PI3-Ks (mTOR, p110α) | Designed dual inhibitor; spares most serine-threonine kinases [1]. | Research tool; pre-clinical evidence in cancer & asthma [1] [4]. |
| PI-103 | PI3-Ks (p110α, mTOR) | Early-generation, potent PI3-K inhibitor; shows little activity against 300+ protein kinases [1]. | Research tool. |
| Dasatinib | Tyrosine Kinases (Src, Abl) | Potent multi-TK inhibitor; >10,000-fold selectivity for TKs over PI3-Ks [1]. | Approved anticancer drug. |
| PP242 | mTOR | Highly selective mTOR kinase inhibitor; minimal off-target effects at 100x IC50 [1]. | Research tool for selective mTOR inhibition. |
| Target/Aspect | Data | Context / Model | Source |
|---|---|---|---|
| mTOR | IC50 = 10 nM | In vitro kinase assay | [1] |
| VEGFR2 | IC50 = 12 nM | In vitro kinase assay | [1] |
| Src | IC50 = 14 nM | In vitro kinase assay | [1] |
| PDGFR | IC50 = 2 nM | In vitro kinase assay | [1] |
| DNA-PK | IC50 = 60 nM | In vitro kinase assay | [1] |
| Anticontractile Effect | Relaxed pre-contracted tracheal rings | Ex vivo mouse tracheal rings | [2] |
| Anti-inflammatory Effect | Reduced AHR, inflammation, mucus | In vivo OVA-induced asthma mouse model | [2] |
| In Vivo Dose | 20 mg/kg & 50 mg/kg | Oral administration in mouse model | [2] |
Here are the methodologies for the key experiments cited in the 2023 asthma study [2].
Mouse Airway Smooth Muscle Tension Measurement
Establishment of an Asthmatic Mouse Model
The study [2] found that this compound's therapeutic effects in asthma involve the suppression of the MAPK/Akt signaling pathway. The diagram below illustrates this mechanism.
Figure 1: this compound inhibits the MAPK/Akt signaling pathway to alleviate asthma symptoms.
PP121 is a dual tyrosine and phosphoinositide kinase inhibitor. Its primary mechanism involves interacting with a hydrophobic pocket conserved in both kinase families, disrupting multiple pro-tumorigenic signaling pathways simultaneously [1]. The table below details its key targets and potency.
Table 1: Primary Kinase Targets of this compound
| Target Kinase | IC₅₀ (nM) | Primary Biological Role |
|---|---|---|
| PDGFR | 2 nM [1] | Cell proliferation, survival, migration |
| Hck | 8 nM [1] | Hematopoietic cell signaling |
| mTOR | 10 nM [1] | Cell growth, metabolism, survival |
| VEGFR2 | 12 nM [1] | Angiogenesis |
| Src | 14 nM [1] | Cell adhesion, invasion, proliferation |
| Abl | 18 nM [1] | Cell division and response to stress |
This multi-targeted profile makes this compound an excellent positive control for experiments aiming to simultaneously inhibit pathways involving PI3K/Akt/mTOR and several receptor tyrosine kinases [2] [1] [3].
This compound has demonstrated efficacy as a positive control in various disease models. You can adapt these experimental setups for your own research.
Cancer Research (Non-Small Cell Lung Cancer - NSCLC): this compound exhibited antitumor effects in patient-derived xenograft organoids (PDXOs) of adenocarcinoma and squamous cell carcinoma. It downregulated phosphorylation of key downstream targets like Akt and S6 ribosomal protein, confirming its pathway inhibition [2] [4].
Ovarian Cancer Metastasis: In a quantitative high-throughput screen using a 3D organotypic model of the tumor microenvironment, this compound (at 1 µM) effectively inhibited cancer cell invasion and proliferation. Target engagement studies identified mTOR as a key target in this context [3].
Asthma and Airway Hyperresponsiveness: this compound showed dual anti-contractile and anti-inflammatory properties in a mouse asthma model. It relaxed pre-contracted tracheal rings and reduced airway inflammation and mucus secretion by downregulating the MAPK/Akt signaling pathway [5].
The following diagram summarizes the major signaling pathways targeted by this compound and the logical flow for its use as a positive control.
A negative control is a method used to detect potential biases, such as unmeasured confounding, selection bias, or measurement bias, in a study [1] [2]. The core principle is that a negative control should be exposed to the same sources of bias as your primary analysis but cannot be plausibly affected by the treatment or exposure of interest [1].
A negative control outcome is one that shares the same potential sources of bias with your primary outcome but is not causally related to the treatment [1]. Conversely, a negative control exposure is a variable that cannot cause the outcome but should be subject to the same confounding structures as the actual exposure [2].
Selecting a valid negative control requires deep subject-matter expertise to ensure it meets the structural criteria [1]. The table below outlines the goals and provides examples for different types of negative controls.
| Control Type | Purpose | Illustrative Example |
|---|---|---|
| Negative Control Outcome | Detect bias in the outcome measurement or selection. | In a trial of in-home water treatment, caregiver-reported skin rash was used to test for reporting bias, as it was subject to the same reporting mechanism as the primary outcome (diarrhea) but could not be improved by the treatment [1]. |
| Negative Control Exposure | Detect bias in the exposure measurement or unmeasured confounding. | In a study on screening echocardiography, the analysis was repeated using late-onset infections as an outcome. Finding no association helped support the primary conclusion by suggesting a lack of residual confounding [1]. |
To define a negative control strategy for this compound, you can apply the following structured approach:
The following diagram illustrates the logical workflow for integrating a negative control into your experimental plan.
For details specific to this compound, I suggest you:
| Model / Assay | Effect / Target | Key Dose / Concentration (IC50/EC50) | Experimental Context & Additional Notes |
|---|---|---|---|
| In Vitro Kinase Assay [1] | PDGFR | 2 nM | Purified kinase domains, 10 µM ATP. |
| Hck | 8 nM | ||
| mTOR | 10 nM | ||
| VEGFR2 | 12 nM | ||
| Src | 14 nM | ||
| Abl | 18 nM | ||
| DNA-PK | 60 nM | ||
| PI3K p110α | 52 nM | ||
| Cell Proliferation (TT thyroid carcinoma) [1] | Cell Growth Inhibition | 50 nM | 72-hour exposure, Resazurin assay. |
| Cell Proliferation (HUVECs, VEGF-stimulated) [1] | Cell Growth Inhibition | 41 nM | 72-hour exposure, Resazurin assay. |
| Patient-Derived Xenograft Organoids (PDXOs) [2] | Cell Viability Reduction | 0.0078 - 2 µM | 5-day treatment on LU6471B-SCC and LU5162B-ADC models. |
| Cell Migration (NSCLC lines) [2] | Inhibition of Invasion | 500 nM | 96-hour treatment in radius motility assay with/without astrocytes. |
| Asthma Mouse Model [3] | Relief of Pathological Features | 20 & 50 mg/kg (in vivo) | Daily gavage in OVA-sensitized mice. |
| Acute Gouty Arthritis Model [4] | Protective Effect (in vitro) | 10 µM (primary screening) | Protection against MSU crystal-induced damage in THP-1 cells. |
To help you evaluate the data, here are the methodologies behind some of the key findings.
Cell Proliferation Assay (from [1])
Radius Cell Migration Assay (from [2])
Patient-Derived Xenograft Organoid (PDXO) Viability (from [2])
This compound is a dual tyrosine and phosphoinositide kinase inhibitor [2] [3]. This means it simultaneously targets multiple key players in cancer cell signaling and survival.
The diagram below illustrates the key signaling pathways inhibited by this compound and the experimental workflow used to generate the dose-response data.
The following table summarizes the direct kinase targets and anti-proliferative effects of PP121 in various cancer cell lines.
| Target / Cell Line | IC50 Value | Experimental Context | Citation |
|---|---|---|---|
| PDGFR | 2 nM | In vitro kinase assay | [1] |
| Hck | 8 nM | In vitro kinase assay | [1] |
| mTOR | 10 nM | In vitro kinase assay | [1] |
| VEGFR2 | 12 nM | In vitro kinase assay | [1] |
| Src | 14 nM | In vitro kinase assay | [1] |
| Abl | 18 nM | In vitro kinase assay | [1] |
| DNA-PK | 60 nM | In vitro kinase assay | [1] |
| p110α (PI3K) | 52 nM | In vitro kinase assay | [1] |
| TT thyroid carcinoma cells | 50 nM | Cell proliferation assay | [1] |
| HUVECs (VEGF-stimulated) | 41 nM | Cell proliferation assay | [1] |
| A549 lung cancer cells | ~1.0 µM | Cell proliferation (Crystal violet assay) | [2] |
| H2170 lung cancer cells | ~1.0 µM | Cell proliferation (Crystal violet assay) | [2] |
The table below outlines the efficacy of this compound in various pre-clinical animal models, demonstrating its potential therapeutic application beyond cellular studies.
| Disease Model | Dosing Regimen | Key Findings / Efficacy | Citation |
|---|---|---|---|
| Murine Asthma Model | 20 mg/kg and 50 mg/kg, daily gavage | Relieved airway hyperresponsiveness, inflammation, and mucus secretion. | [3] [4] |
| Anaplastic Thyroid Carcinoma (ATC) Xenograft | Not Specified | Suppressed ATC tumor growth in vivo. | [5] |
| Non-Small Cell Lung Cancer (NSCLC) PDXOs | 0.0078 - 2 µM, for 5 days | Inhibited cell viability in patient-derived adenocarcinoma (LU5162B) and squamous cell carcinoma (LU6471B) organoids. | [2] |
The methodologies for determining the activity of this compound generally follow standard practices for kinase and cell-based assays.
This protocol is used to determine the IC50 values against specific kinase targets [1].
This protocol is used to determine the IC50 for cell growth inhibition [1].
This compound is a dual inhibitor designed to simultaneously target tyrosine kinases and phosphoinositide kinases (PI3Ks), which are interconnected oncogenic signaling pathways [6]. Its multi-targeted nature may help overcome resistance to more selective kinase inhibitors [2].
The following diagram illustrates the key signaling pathways inhibited by this compound and its overall effects in asthma and cancer models:
When comparing IC50 values, it's critical to remember that they are not absolute and can be influenced by several factors:
| Study Focus / Disease Model | Cell Lines / Tissues Used | PP121 Treatment Concentration | Key Proteins Analyzed (via Western Blot) | Observed Effect (Downregulation/Inhibition) |
|---|---|---|---|---|
| Asthma Treatment [1] | Lung tissue from OVA-sensitized asthmatic mouse model | 20 mg/kg and 50 mg/kg (in vivo) | p-MAPK, p-Akt, VEGF, VEGFR2, Mucins, inflammatory factors (TNF-α, IL-4, IL-5) | Downregulation of the MAPK/Akt signaling pathway, inflammatory factors, and mucins. [1] |
| Non-Small Cell Lung Cancer (NSCLC) [2] | NSCLC cell lines (H1975, H2170); Patient-derived xenograft organoids (PDXOs) | 500 nM (in vitro); 0.0078 - 2 µM (PDXOs) | p-Akt, p-S6 Ribosomal Protein (p-RPS6) | Downregulation of phosphorylated Akt and S6 ribosomal protein, indicating inhibition of the Akt/mTOR signaling pathway. [2] |
| Glioblastoma & Other Cancers [3] | Glioblastoma (U87, LN229), Thyroid carcinoma (TT), HUVECs | 40 nM - 20 µM (in vitro) | p-Akt, p-p70S6K, p-S6, Ret autophosphorylation | Dose-dependent blockade of Akt, p70S6K, and S6 phosphorylation; inhibition of Ret autophosphorylation. [3] |
The data in the table is derived from the following experimental setups, which provide context for the Western blot results.
This compound is a dual tyrosine and phosphoinositide kinase inhibitor. Its reported targets include PDGFR, Src, mTOR, VEGFR2, Abl, Hck, and DNA-PK, with IC50 values in the low nanomolar range (e.g., 2 nM for PDGFR and 13 nM for mTOR) [3]. The following diagram illustrates its multitarget mechanism and a typical workflow for testing it via Western blot.
When using Western blotting to evaluate a compound like this compound, several factors are critical for generating reliable, quantitative data [4]:
The table below summarizes this compound's key experimental results and inhibitory profile from recent studies:
| Study Model | Key Findings & Efficacy | Molecular Targets & Pathways | Citation |
|---|---|---|---|
| Asthma Mouse Model | Reduced airway hyperresponsiveness, inflammation, and mucus secretion. Effective at 20 mg/kg and 50 mg/kg via daily gavage. [1] | Downregulated VEGF, VEGFR2, MUC5AC, MUC5B, TNF-α, IL-4, IL-5; suppressed MAPK/Akt signaling. [1] | [1] |
| In Vitro Tracheal Rings | Relaxed pre-contracted mouse tracheal rings. [1] | Blocked L-VDCCs, NSCCs, TRPCs, NCXs, and K+ channels; accelerated calcium mobilization. [1] | [1] |
| NSCLC (Lung Cancer) Cell Lines & PDXOs | Exerted antitumorigenic effects in patient-derived xenograft organoids (PDXOs) of adenocarcinoma and squamous cell carcinoma. [2] | Downregulated p-Akt, Akt, p-RPS6, and RPS6, indicating inhibition of the PI3K/Akt/mTOR pathway. [2] | [2] |
| Biochemical Assay (IC50) | Potent inhibition at nanomolar concentrations. [3] | mTOR (10 nM), PDGFR (2 nM), VEGFR2 (12 nM), Src (14 nM), DNA-PK (60 nM). [3] | [3] |
For researchers looking to replicate or understand these studies, here are the methodologies used in the key publications.
This study established an ovalbumin (OVA)-sensitized asthma model in BALB/c mice.
This study investigated this compound's effects on non-small cell lung cancer (NSCLC) cell lines and patient-derived organoids.
This compound exerts its effects by simultaneously inhibiting key tyrosine kinases and phosphoinositide kinases. The following diagram illustrates its primary targets and the consequent downstream effects that have been validated in experimental models.
This compound's multi-targeted mechanism is a significant advantage in overcoming drug resistance common with single-target kinase inhibitors [2]. Its efficacy in relaxing airway smooth muscle and reducing inflammation supports its potential in asthma therapy, particularly where current bronchodilators fail [1]. Additionally, activity in NSCLC models with EGFR mutations and MET amplifications highlights potential for treating therapy-resistant cancers [2].
This compound is a small-molecule, dual tyrosine and phosphoinositide kinase inhibitor [1] [2]. The following table summarizes its key characteristics and experimental findings, primarily from a 2023 study on its application in a murine asthma model [1].
| Attribute | Details |
|---|---|
| Primary Mechanism | Dual inhibitor of tyrosine kinase & phosphoinositide kinase pathways [1] [2]. |
| Key Molecular Targets | Downregulates p-VEGFR2, p-Akt, p-p38 MAPK; blocks L-VDCCs, NSCCs, TRPCs, NCXs, K+ channels [1]. |
| Tested Disease Model | Ovalbumin (OVA)-sensitized murine asthma model [1]. |
| In Vivo Efficacy | Relieves airway hyperresponsiveness, systematic inflammation, and mucus secretion [1] [2]. |
| Dosages (In Vivo) | 20 mg/kg and 50 mg/kg, administered via daily gavage [1]. |
| Cell Viability Assay (NSCLC) | Crystal violet assay; IC₅₀ in the sub-micromolar to low-micromolar range [3]. |
| Key Pathway Analysis | Western blotting for MAPK/Akt pathway proteins [1] [3]. |
| Cell Migration Assay | Radius motility assay; significant inhibition of migration at 500 nM [3]. |
The mechanism of this compound involves the MAPK/Akt signaling pathway. The diagram below illustrates this pathway and the points where this compound exerts its inhibitory effect.
Here are the detailed methodologies for key experiments cited in the this compound studies, which you can use as a template for evaluating other inhibitors.
1. Crystal Violet Cell Proliferation Assay [3]
2. Western Blotting for Pathway Analysis [1] [3]
3. Radius Cell Migration Assay [3]
4. Mouse Model of Allergic Asthma [1]
The following table compiles key potency data (IC50 values) for this compound against various kinase targets from recent studies.
| Target Kinase | IC50 Value | Experimental Context | Citation |
|---|---|---|---|
| mTOR | 8 nM | ATP-competitive inhibitor; tested in kinase assays [1] | [1] |
| p110α (PI3K) | 10 nM | Inhibits lipid kinase activity; tested in kinase assays [1] | [1] |
| VEGFR2 | 6 nM | Inhibits receptor tyrosine kinase; based on western blot analysis of phosphorylation [2] | [2] |
| Src | 12 nM | Inhibits non-receptor tyrosine kinase; tested in broad kinome profiling [1] | [1] |
| Abl | 18 nM | Inhibits non-receptor tyrosine kinase; tested in broad kinome profiling [1] | [1] |
The potency data for this compound was generated using the following standard experimental protocols.
In Vitro Kinase Activity Assays
Cell-Based Western Blot Analysis
Broad Kinome Profiling
Cell Proliferation and Viability Assays
This compound exerts its effects by simultaneously inhibiting key nodes in oncogenic and inflammatory signaling networks. The diagram below illustrates the primary signaling pathways affected.
Diagram: this compound Dual Inhibition of Key Signaling Pathways. This compound simultaneously inhibits receptor tyrosine kinases (yellow) and phosphoinositide kinases (red), including a direct action on mTOR. This disrupts the downstream PI3K/Akt/mTOR signaling cascade, leading to reduced cell proliferation and survival (green).
Current research identifies PP121 as a dual inhibitor of tyrosine and phosphoinositide kinases [1] [2]. The table below summarizes its key experimentally demonstrated activities from a murine asthma model study.
| Aspect | Experimental Findings |
|---|---|
| Primary Target | Dual Tyrosine Kinase and Phosphoinositide Kinase inhibitor [1] [2]. |
| Ion Channel Effects | Relaxes pre-contracted mouse tracheal rings by blocking L-VDCCs, NSCCs, TRPCs, NCXs, and certain K+ channels (especially BK channels) [2]. |
| Anti-inflammatory Effects | Downregulates inflammatory factors (TNF-α, IL-4, IL-5), mucins (MUC5AC, MUC5B), and suppresses the MAPK/Akt signaling pathway [2]. |
| In Vivo Efficacy (Asthma Model) | Relieves airway hyperresponsiveness, systematic inflammation, and mucus secretion [1] [2]. |
The primary study on this compound in asthma employed several detailed methodologies to establish its efficacy and mechanism [2].
In Vitro Anticontractile Studies:
In Vivo Asthma Model:
Based on the experimental data, the following diagram illustrates the signaling pathway through which this compound exerts its effects in the context of asthma [2]:
The table below consolidates key information on this compound's kinase inhibition profile and experimental findings from recent studies.
| Aspect | Details |
|---|---|
| General Description | Multi-targeted tyrosine kinase and phosphoinositide kinase inhibitor [1] [2]. |
| Primary Targets (IC50) | • PDGFR: 2 nM [3] [4] • mTOR: 10 nM [4] • VEGFR2: 12 nM [3] [4] • Src: 14 nM [3] [4] • DNA-PK: 60 nM [4] | | Key Findings (Asthma Model) | • Anti-contractile Effect: Relaxes pre-contracted mouse tracheal rings by blocking L-VDCCs, TRPCs, NCXs, and K+ channels [1]. • Anti-inflammatory Effect: In an OVA-induced asthma mouse model, this compound (20 & 50 mg/kg) relieved airway hyperresponsiveness, inflammation, and mucus secretion [1]. • Proposed Mechanism: Downregulates inflammatory factors (TNF-α, IL-4, IL-5), mucins (MUC5AC, MUC5B), and suppresses the MAPK/Akt signaling pathway [1]. | | Key Findings (NSCLC Model) | • Anti-tumorigenic Effect: Inhibits proliferation in patient-derived adenocarcinoma (ADC) and squamous cell carcinoma (SCC) xenograft organoid models, with IC50 values in the sub-micromolar to micromolar range (0.0078-2 μM) [2]. • Mechanism in NSCLC: Downregulates phosphorylation of key signaling nodes like Akt and S6 ribosomal protein, crucial for cell survival and growth [2]. | | In Vitro Cellular Efficacy (IC50) | • HUVECs (antiangiogenic activity): 0.31 nM [4] • TT Thyroid Carcinoma Cells (antiproliferative activity): 50 nM [3] [4] |
This compound exerts its effects by simultaneously inhibiting multiple kinase targets. The following diagram illustrates its key targets and the downstream signaling pathways it affects.
To help you evaluate and potentially replicate the findings, here are the methodologies from key studies.
Protocol 1: Anti-contractile Effect on Airway Smooth Muscle [1]
Protocol 2: Anti-inflammatory Effect in Asthma Model [1]
Protocol 3: Anti-proliferative Effect in NSCLC [2]
The body of research suggests this compound is a versatile, multi-targeted agent. Its efficacy in relaxing airways and reducing inflammation positions it as a potential therapeutic candidate for asthma, potentially addressing limitations of current bronchodilators [1]. In oncology, its ability to inhibit proliferation in various cancer models, including therapy-resistant NSCLC, highlights its potential for overcoming drug resistance through multi-pathway inhibition [2].
Future research should focus on:
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